molecular formula C8H6F2O3 B143670 3-(Difluoromethoxy)-4-hydroxybenzaldehyde CAS No. 53173-70-9

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Cat. No.: B143670
CAS No.: 53173-70-9
M. Wt: 188.13 g/mol
InChI Key: BQWJKJOZIXNRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-4-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(difluoromethoxy)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWJKJOZIXNRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611128
Record name 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53173-70-9
Record name 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1][2]
Appearance White to off-white powder/solid[1][3]
Melting Point 83-90 °C[3]
Boiling Point 280.6 ± 35.0 °C (Predicted)[1][3]
Density 1.4 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 123.5 ± 25.9 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Refractive Index 1.533[1]
Solubility and Partitioning
PropertyValueMethodSource(s)
Solubility Slightly soluble in Chloroform and Methanol.---[3]
LogP 1.28Predicted[1]
pKa 7.85 ± 0.35Predicted[3]
Polar Surface Area (PSA) 46.53 Ų---[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

A common synthetic route to this compound involves the difluoromethylation of 3,4-dihydroxybenzaldehyde. The following is a representative experimental protocol.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Chlorodifluoromethane (or sodium 2-chloro-2,2-difluoroacetate)

  • Anhydrous potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a well-stirred suspension of 3,4-dihydroxybenzaldehyde and anhydrous potassium carbonate in dry DMF, chlorodifluoromethane gas is passed for approximately 30 minutes at a temperature of 80-85°C.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.[4]

G cluster_synthesis Synthesis Workflow start Start reactants 3,4-dihydroxybenzaldehyde, K₂CO₃, DMF start->reactants reaction Pass Chlorodifluoromethane Gas (80-85°C, 30 min) reactants->reaction quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Silica Gel Column Chromatography extraction->purification product This compound purification->product

Synthesis Workflow Diagram.
Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure (Capillary Method):

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube or other heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

Procedure (Thiele Tube Method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

  • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Procedure (Qualitative):

  • To a small, clean test tube, add approximately 10-20 mg of the solid compound.

  • Add 1 mL of the solvent (e.g., water, ethanol, chloroform) in small portions, shaking vigorously after each addition.

  • Observe whether the solid dissolves completely, partially, or not at all.

  • The solubility can be categorized as soluble, slightly soluble, or insoluble.

Determination of pKa

The pKa is a measure of the acidity of a compound.

Method (Spectrophotometric Determination):

  • Prepare a series of buffer solutions with known pH values.

  • Dissolve a known concentration of this compound in each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.

Procedure:

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • A known amount of this compound is dissolved in a mixture of the two pre-saturated solvents in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The phases are allowed to separate completely.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Relevance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of Roflumilast, a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes, particularly in inflammatory and immune cells.[5] The mechanism of action of Roflumilast, and by extension, the biological context of its precursor, is centered on the modulation of cAMP signaling pathways.

By inhibiting PDE4, Roflumilast increases intracellular levels of cAMP. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various anti-inflammatory genes.

Furthermore, increased cAMP levels have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[6] The inhibition of NF-κB leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines.

G cluster_pathway Roflumilast Signaling Pathway Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 cAMP cAMP PDE4->cAMP degradation PKA PKA cAMP->PKA NFkB NF-κB Activation cAMP->NFkB CREB CREB PKA->CREB AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory

Roflumilast Signaling Pathway.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its synthesis and analysis. Understanding these properties is essential for its effective utilization in medicinal chemistry and drug development, particularly in the synthesis of PDE4 inhibitors like Roflumilast. The elucidation of the downstream signaling pathways of Roflumilast further highlights the biological significance of this important synthetic intermediate.

References

Technical Data Sheet: 3-(Difluoromethoxy)-4-hydroxybenzaldehyde and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the molecular formula and weight for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. It is important to note that the chemical literature and commercial availability predominantly feature the isomeric compound, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. This document will focus on the properties of the more commonly referenced isomer, which plays a significant role as an intermediate in the synthesis of pharmaceutical compounds such as Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor.[1][2][3] The difluoromethoxy group in this compound enhances metabolic stability and lipophilicity, which are desirable characteristics in drug development.[3]

Chemical Properties and Identification

The following table summarizes the key quantitative data for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

PropertyValue
Molecular Formula C8H6F2O3[1][4][5]
Molecular Weight 188.13 g/mol [4][5][6][7]
CAS Number 151103-08-1[1][2][5]
Appearance White to off-white powder[1][2]
Melting Point 83-85 °C[2] or 90 °C[8]
Boiling Point 280.6±35.0 °C at 760 mmHg[1]
Density 1.4±0.1 g/cm³[1]

Chemical Structure and Identifiers

The relationship between the common name and its fundamental chemical identifiers is illustrated below.

chemical_identity compound 4-(Difluoromethoxy)-3-hydroxybenzaldehyde formula Molecular Formula C8H6F2O3 compound->formula weight Molecular Weight 188.13 g/mol compound->weight cas CAS Number 151103-08-1 compound->cas

References

A Technical Guide to the Solubility of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds, notably the phosphodiesterase-4 (PDE4) inhibitor Roflumilast. While precise quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and presents detailed experimental protocols for its quantitative determination. Furthermore, this guide outlines the synthesis pathway of the target compound and illustrates a general workflow for solubility assessment, providing a valuable resource for researchers in pharmaceutical development and organic synthesis.

Introduction

This compound (CAS No: 151103-08-1) is a substituted benzaldehyde derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a difluoromethoxy group, imparts unique electronic and lipophilic properties that are advantageous in drug design.[1] The primary application of this compound is as a crucial building block in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [2]
Appearance White to off-white solid/powder[1]
Melting Point 85-90 °C[3][4]
Boiling Point (Predicted) 280.6 ± 35.0 °C[3][4]
Density (Predicted) 1.395 ± 0.06 g/cm³[3][4]
pKa (Predicted) 7.85 ± 0.35[3][4]
LogP (Predicted) 1.28[1]

Solubility Profile

SolventQualitative Solubility
ChloroformSoluble / Slightly Soluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSlightly Soluble

Note: "Soluble" and "Slightly Soluble" are qualitative terms and can vary between suppliers. For precise applications, experimental determination of solubility is crucial.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility data, the following experimental protocols are provided as a guide. The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any undissolved solid.

  • Transfer the filtered, saturated solution to a pre-weighed container.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in an oven at a temperature below the compound's boiling point).

  • Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculate the solubility in g/L or mg/mL.

HPLC Method

This method is highly accurate and can be used for a wide range of concentrations.

Materials:

  • Same as in 4.1, plus:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • Standard solutions of this compound of known concentrations

Procedure:

  • Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.

  • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Synthesis and Workflow Visualizations

Synthesis of this compound

The synthesis of this compound typically involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde. The following diagram illustrates a common synthetic route.

G cluster_0 Synthesis Pathway A 3,4-Dihydroxybenzaldehyde (Starting Material) D Reaction in Solvent (e.g., DMF) A->D B Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) B->D C Base (e.g., K₂CO₃ or Na₂CO₃) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E Reaction Mixture F This compound (Final Product) E->F Purified Product

Caption: Synthetic pathway for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound in an organic solvent.

G cluster_1 Solubility Determination Workflow A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow suspension to settle B->C D Filter supernatant to remove undissolved solids C->D E Analyze filtrate to determine concentration D->E F Gravimetric Analysis (Evaporate solvent and weigh residue) E->F Method 1 G Instrumental Analysis (e.g., HPLC, UV-Vis) E->G Method 2 H Calculate Solubility (e.g., g/L, mg/mL) F->H G->H

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the readily accessible scientific literature, this guide provides a consolidated view of its qualitative solubility and essential physicochemical properties. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to determine precise solubility values in their own laboratories. Such data is critical for the efficient and scalable synthesis, purification, and formulation of this important pharmaceutical intermediate, ultimately supporting the development of novel therapeutics.

References

Spectroscopic and Synthetic Profile of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a crucial intermediate in the synthesis of pharmaceutical compounds such as Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's characterization and synthesis.

Compound Identification and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆F₂O₃-
Molecular Weight 188.13 g/mol [1]
CAS Number 151103-08-1[1][2]
Appearance Off-white powder[2]
Melting Point 83-85 °C (for isomer 4-(Difluoromethoxy)-3-hydroxybenzaldehyde)

Synthesis Protocol

A documented method for the synthesis of this compound involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde.[3]

Experimental Protocol:

  • Reactants: 3,4-dihydroxybenzaldehyde is used as the starting material. Solid sodium chlorodifluoroacetate serves as the difluoromethylating agent. An alkali, such as sodium hydroxide or potassium carbonate, is required to facilitate the reaction.[3]

  • Solvent: The reaction is typically carried out in a solvent such as DMF, N,N-dimethylacetamide, dimethyl sulfoxide, water, or a combination thereof.[3]

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60-120 °C.[4]

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent like dichloromethane. The organic phase is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Synthesis_of_3_Difluoromethoxy_4_hydroxybenzaldehyde A 3,4-Dihydroxybenzaldehyde E Reaction Mixture A->E B Sodium Chlorodifluoroacetate (Difluoromethylating Agent) B->E C Alkali (e.g., NaOH, K2CO3) C->E D Solvent (e.g., DMF) D->E F Heating (60-120 °C) E->F G This compound F->G Selective Difluoromethylation

Synthesis of this compound.

Spectroscopic Data

As of the date of this publication, experimental NMR, IR, and MS spectra for this compound are not available in peer-reviewed journals or major chemical databases. The following sections provide predicted data and data for the closely related isomer, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, for reference purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are valuable for the structural elucidation of the target compound. For comparison, experimental data for related compounds are presented.

Table 2: Reference ¹H NMR Data (in DMSO-d₆)

CompoundChemical Shift (δ) ppm
3-Hydroxybenzaldehyde 9.94 (s, 1H, CHO), 7.43-7.13 (m, 4H, Ar-H), 10.0 (s, 1H, OH)[5]
4-Hydroxybenzaldehyde 9.75 (s, 1H, CHO), 7.78 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 10.2 (s, 1H, OH)[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and C-F groups.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (aldehyde)1680-1700
C=C stretch (aromatic)1450-1600
C-O stretch1000-1300
C-F stretch1000-1400
Mass Spectrometry (MS)

Predicted mass spectrometry data for the isomer 4-(Difluoromethoxy)-3-hydroxybenzaldehyde suggests the following adducts.[7]

Table 4: Predicted m/z for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Adducts

AdductPredicted m/z
[M+H]⁺189.03578
[M+Na]⁺211.01772
[M-H]⁻187.02122

Role in Roflumilast Synthesis and Mechanism of Action

This compound is a key building block in the multi-step synthesis of Roflumilast. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a significant role in the inflammatory cascade associated with chronic obstructive pulmonary disease (COPD).[2][8]

Roflumilast_Synthesis_and_Action cluster_synthesis Roflumilast Synthesis cluster_action Mechanism of Action A 3,4-Dihydroxybenzaldehyde B 3-(Difluoromethoxy)-4- hydroxybenzaldehyde A->B Difluoromethylation C Further Reactions B->C D Roflumilast C->D E Roflumilast I Inhibition E->I F PDE4 G cAMP Degradation F->G Catalyzes H Inflammation G->H Leads to I->F

Role of the intermediate in Roflumilast synthesis and action.

Conclusion

This compound is a vital intermediate in pharmaceutical synthesis, particularly for the production of the anti-inflammatory drug Roflumilast. While a complete set of experimental spectroscopic data is not currently in the public domain, this guide provides the available synthesis protocols and reference data to aid researchers in their work with this compound. Further experimental characterization is encouraged to enrich the scientific understanding of this important molecule.

References

Navigating the Stability and Storage of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (CAS RN: 151103-08-1), a key intermediate in the synthesis of pharmacologically active molecules, including Roflumilast.[1] Adherence to proper storage and handling protocols is critical to maintain the purity, integrity, and performance of this compound in downstream applications.

Core Stability Profile and Recommended Storage

The primary recommended storage condition is to maintain the compound in a cool, dry, and well-ventilated environment.[1] Containers should be kept tightly closed to prevent the ingress of moisture and atmospheric contaminants.[1] Some suppliers also recommend a specific storage temperature of 3-5 °C.

Quantitative Data and Physical Properties

While specific quantitative data from extensive stability studies are not publicly available, the known physical and chemical properties of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde offer insights into its stability profile.

ParameterValueImplication for Stability
Physical State Off-white to beige powder/crystalSurface area may be susceptible to interaction with atmospheric conditions.
Boiling Point 280.6 ± 35.0 °C at 760 mmHgHigh boiling point suggests good thermal stability under normal conditions.[1]
Flash Point 123.5 ± 25.9 °CLow flammability risk under standard laboratory conditions.[1]
Water Content Typically ≤ 0.50%Low water content is crucial for stability; hygroscopic tendencies should be minimized.[1]
Purity Typically ≥ 99.0%High initial purity minimizes the presence of potential catalysts for degradation.[1]

Experimental Protocols: A General Framework

While specific experimental protocols for the stability testing of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde are not detailed in the public domain, a general approach based on ICH guidelines for forced degradation studies can be outlined. These studies are essential to identify potential degradation products and pathways.

A typical forced degradation study would involve exposing the compound to the following conditions:

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at various temperatures to assess susceptibility to pH-dependent degradation.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

  • Thermal Stress: Subjecting the solid compound to dry heat to determine its thermal degradation profile.

  • Photostability: Exposing the compound to controlled UV and visible light to assess its sensitivity to photodegradation.

Analysis of the stressed samples would typically be performed using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products.

Visualization of Stability and Storage Logic

The following diagram illustrates the relationship between storage conditions and the stability of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

G cluster_conditions Storage Conditions cluster_compound 4-(Difluoromethoxy)-3-hydroxybenzaldehyde cluster_outcomes Stability Outcomes proper Proper Storage - Cool, Dry, Well-Ventilated - Tightly Sealed Container - Protected from Light stable Maintained Integrity - Purity Preserved - Reliable for Synthesis proper->stable Leads to improper Improper Storage - High Temperature - High Humidity - Exposure to Air/Light - Incompatible Materials degraded Degradation - Reduced Purity - Formation of Impurities - Compromised Efficacy improper->degraded Leads to compound Initial State Purity ≥ 99.0% compound->proper Stored Under compound->improper Stored Under

Caption: Logical workflow for the stability of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde based on storage conditions.

Handling and Safety Considerations

When handling 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, it is important to adhere to standard laboratory safety protocols. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

The stability of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is robust under recommended storage conditions. By maintaining a cool, dry, and dark environment with tightly sealed containers, researchers and drug development professionals can ensure the compound's integrity and reliability for its intended applications. While specific degradation kinetics are not widely published, adherence to these best practices is paramount for preserving the high purity of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD). Understanding the reactivity of the aldehyde functionality is paramount for process optimization, impurity profiling, and the development of novel synthetic routes. This document details key reactions, including oxidation, reduction, and nucleophilic additions such as the Wittig reaction, Knoevenagel condensation, and reductive amination, supported by experimental protocols and quantitative data.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group and a difluoromethoxy group on the benzene ring. The aldehyde group is the primary site of reactivity, participating in a wide array of chemical transformations essential for the elaboration of more complex molecular architectures. The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the aldehyde. The hydroxyl group at the meta position and the difluoromethoxy group at the para position modulate the electrophilicity of the carbonyl carbon, impacting reaction kinetics and yields. This guide will explore the key transformations of this aldehyde group, providing detailed experimental conditions and data where available.

Synthesis of this compound

The efficient synthesis of this compound is a crucial first step for its utilization in drug development. A common synthetic route involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde.

Synthetic Protocol

A reported high-yield synthesis utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base.[1]

Experimental Protocol: In a 100 mL round-bottom flask, 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) are suspended in 250 mL of DMF. A solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 mL of water is added. The reaction mixture is heated to 80°C and stirred for 6 hours. After cooling to room temperature, the pH is adjusted to 5-6 with 1.0 M hydrochloric acid. The product is extracted with ethyl acetate (3 x 20 mL). The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (eluent: ethyl acetate/petroleum ether, 1:20) to yield the monosubstituted product.[1]

Starting MaterialReagentsSolventTemperatureTimeYield
3,4-dihydroxybenzaldehydeSodium chlorodifluoroacetate, Na₂CO₃DMF/Water80°C6 h57.5%

Reactivity of the Aldehyde Group

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a key step in the synthesis of Roflumilast. This transformation can be achieved using various oxidizing agents. A common method employs sodium chlorite.

Logical Workflow for Oxidation:

Aldehyde This compound Reaction Oxidation Aldehyde->Reaction Oxidizing_Agent Sodium Chlorite (NaClO2) Sulfamic Acid Oxidizing_Agent->Reaction Solvent Acetone/Water Solvent->Reaction Carboxylic_Acid 3-(Difluoromethoxy)-4-hydroxybenzoic acid Reaction->Carboxylic_Acid

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol (Analogous Reaction): The following protocol is for the oxidation of the related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde. In a clean reaction vessel, the aldehyde is dissolved in acetone. An aqueous solution of sulfamic acid is added at 5-10°C. Subsequently, an aqueous solution of sodium chlorite is added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred for 1 hour at 5-10°C. After completion, water is added to precipitate the product, which is then filtered, washed with water, and dried.[2]

SubstrateOxidizing AgentAdditiveSolventTemperatureTime
3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehydeSodium chloriteSulfamic acidAcetone/Water5-10°C1 h
Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity.

Experimental Protocol (Analogous Reaction with Vanillin): In a 25 mL round-bottom flask, vanillin (2 g, 13.2 mmol) is dissolved in 4 mL of ethanol with stirring. The solution is cooled in an ice bath. In a separate vial, sodium borohydride (0.5 g) is dissolved in 3.8 mL of 1 M NaOH. This NaBH₄ solution is added dropwise to the vanillin solution over 10 minutes. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 10 minutes at room temperature. The mixture is then re-cooled, and 6 M HCl is added dropwise to quench the excess NaBH₄. The product precipitates and is collected by filtration.[3]

SubstrateReducing AgentSolventTemperature
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Sodium Borohydride (NaBH₄)Ethanol/Water0°C to RT
Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.

Reaction Pathway for Wittig Olefination:

Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Reaction Solvent DMSO Solvent->Reaction Alkene Alkene Derivative Reaction->Alkene

Caption: Wittig reaction for alkene synthesis.

Experimental Protocol (Analogous One-Pot O-alkylation/Wittig Olefination): To a suspension of powdered potassium hydroxide (15 mmol) in DMSO (10 mL), 4-hydroxybenzaldehyde (10 mmol) is added and stirred. An alkylating agent (e.g., 4-bromobenzyl bromide, 12.0 mmol) is then added. After 10 minutes, (carbomethoxymethylene)triphenylphosphorane (14.9 mmol) is added, and the reaction is heated to 80°C for 1 hour, followed by stirring at room temperature for 5 hours. The product is isolated by aqueous work-up and chromatography.[4]

SubstrateReagentBaseSolventTemperatureTime
4-Hydroxybenzaldehyde(Carbomethoxymethylene)triphenylphosphoraneKOHDMSO80°C then RT6 h

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.

Experimental Protocol (Analogous Reaction with 3,5-Dimethoxybenzaldehyde): To a 50 mL round-bottom flask, 3,5-dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol) are added to ethanol (10 mL). The mixture is heated to reflux with stirring for 2 hours, with the reaction progress monitored by TLC. Upon cooling, the product precipitates and is collected by vacuum filtration, washed with cold ethanol, and dried.[5]

SubstrateReagentCatalystSolventConditionTimeYield
3,5-DimethoxybenzaldehydeMalononitrileAmmonium AcetateEthanolReflux2 hHigh

Reductive amination is a method to form amines from aldehydes. It proceeds via the formation of an imine intermediate, which is then reduced in situ.

Logical Flow of Reductive Amination:

Aldehyde This compound Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction Reducing_Agent->Reduction Product Substituted Amine Imine_Intermediate Imine/Iminium Ion Imine_Formation->Imine_Intermediate Intermediate Imine_Intermediate->Reduction Reduction->Product

Caption: Reductive amination pathway.

Experimental Protocol (Analogous Reaction with ortho-Vanillin): In a beaker, ortho-vanillin (570 mg) and para-toluidine (400 mg) are mixed until they form a dry powder (the imine). To this imine, 7.5 mL of 95% ethanol is added. Sodium borohydride (150 mg) is then added in small portions over 10 minutes. The mixture is stirred for an additional 10 minutes. The reaction is quenched by the dropwise addition of 6 M HCl until the solution is acidic. The product is precipitated by adding water, collected by vacuum filtration, and dried.[6]

SubstrateAmineReducing AgentSolvent
ortho-Vanillinpara-ToluidineSodium Borohydride95% Ethanol

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of Roflumilast. The synthetic routes to Roflumilast and other PDE4 inhibitors heavily rely on the predictable and versatile reactivity of its aldehyde group. The transformations described in this guide are integral to the construction of the final drug molecule.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile that is central to its utility in pharmaceutical synthesis. This guide has provided a detailed overview of its key transformations, including oxidation, reduction, and various nucleophilic addition reactions. The provided experimental protocols, while in some cases for analogous structures, offer a solid foundation for researchers and drug development professionals to design and optimize synthetic routes involving this important intermediate. Further exploration of the reaction landscape of this molecule will undoubtedly lead to the development of novel and efficient methodologies for the synthesis of medicinally important compounds.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in contemporary medicinal chemistry, enabling the meticulous refinement of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has distinguished itself as a versatile and highly valuable moiety. Its unique electronic and steric characteristics offer a powerful tool for medicinal chemists to overcome common drug development hurdles, including metabolic instability and suboptimal pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its synthesis, impact on crucial drug-like properties, and its successful application in marketed therapeutics.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group confers a unique combination of properties that can significantly modulate a molecule's behavior. It is notably considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[1]

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity when compared to a methoxy (-OCH₃) group, though to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group.[1][2] This moderate enhancement in lipophilicity can improve a compound's permeability across biological membranes, potentially leading to better oral absorption.[3] However, the precise impact on lipophilicity is context-dependent and can be influenced by the electronic environment of the molecule to which it is attached.[1][4] Molecules containing the -OCF₂H group can exhibit dynamic lipophilicity, capable of altering their lipophilicity based on the surrounding chemical environment through simple bond rotation.[5]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[1] A defining characteristic of the -OCF₂H group is the acidity of its hydrogen atom, which enables it to function as a hydrogen bond donor.[4][6] This capacity allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4][6] This bioisosteric replacement can enhance metabolic stability while preserving essential interactions with biological targets.[1][6] The hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenol and aniline.[4][7]

Quantitative Physicochemical Data

To facilitate a clear comparison of the difluoromethoxy group with other common substituents, the following table summarizes key physicochemical parameters.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)Hydroxyl (-OH)
Hansch Lipophilicity Parameter (π) ~0.0+0.2 to +0.6[5]+1.04[5]~ -0.7
Hammett Constant (σp) -0.27+0.14[1]+0.35-0.37
Hydrogen Bond Acidity (A) ~0.00.085 - 0.126[4]Not applicable~0.3 - 0.4

Note: These values are representative and can vary depending on the specific molecular context and experimental conditions.[1]

Impact on Pharmacokinetics and Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group is to bolster a drug's metabolic stability.[1][8] The robust carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][8] The -OCF₂H group is often employed to replace metabolically labile moieties, such as a methoxy group, which are susceptible to O-demethylation.[8][9] This substitution can result in a longer plasma half-life and improved bioavailability.[1] While the benefit is not universal, it is a widely applied and often successful strategy.[8]

The metabolic stability of compounds featuring a difluoromethoxy group is typically assessed using in vitro assays with liver microsomes or hepatocytes, which measure the rate of disappearance of the parent compound over time.[1]

Representative Metabolic Stability Data

The following table illustrates the typical improvement in metabolic stability observed when a methoxy group is replaced by a difluoromethoxy group.

CompoundSubstituentHuman Liver Microsome Half-life (t½, min)
Methoxy-substituted Analog-OCH₃< 10[1]
Difluoromethoxy-substituted Analog-OCF₂H> 60[1]

Note: These are representative values intended to illustrate the general trend. Actual values are highly compound-specific.[1]

Experimental Protocols

Synthesis of an Aryl Difluoromethyl Ether

A common and practical method for introducing the difluoromethoxy group involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.[1][10]

Materials:

  • Phenol derivative (1.0 eq)

  • Sodium chlorodifluoroacetate (2.8 eq)[10]

  • Cesium Carbonate (1.5 eq)[10]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF, add cesium carbonate (1.5 eq).[10]

  • Heat the mixture to 90-100 °C.[1]

  • Slowly add sodium chlorodifluoroacetate (2.8 eq) portion-wise over a period of 1-2 hours.[10]

  • Maintain the reaction at 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[1]

In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for evaluating the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.[1]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Acetonitrile with an internal standard

Procedure:

  • Prepare a microsomal suspension in phosphate buffer.

  • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to terminate the reaction.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

Visualizing Workflows and Pathways

General Experimental Workflow for Evaluating a Difluoromethoxy Analog

The following diagram illustrates a typical workflow for the synthesis and evaluation of a difluoromethoxy-containing drug candidate.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis and Decision A Phenolic Precursor B Difluoromethylation Reaction A->B C Purification and Structural Confirmation (NMR, MS) B->C D Biological Activity Assay (e.g., IC50) C->D E Metabolic Stability Assay (Microsomes/Hepatocytes) C->E F Physicochemical Property Measurement (logP, pKa) C->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Lead Optimization or Candidate Selection G->H

Workflow for evaluating a difluoromethoxy analog.

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is highlighted by its presence in several FDA-approved drugs.

Pantoprazole

Pantoprazole (Protonix®) is a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related conditions.[1] The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability and contributes to its mechanism of action.[1]

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1]

cluster_0 Parietal Cell A Pantoprazole (Prodrug) B Acidic Canaliculi A->B Accumulation C Active Sulfenamide B->C Acid-catalyzed conversion D H+/K+ ATPase (Proton Pump) C->D Covalent disulfide bond formation E Inhibition of Acid Secretion D->E

Mechanism of action of Pantoprazole.
Roflumilast

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of chronic obstructive pulmonary disease (COPD).[1][11] The difluoromethoxy group in Roflumilast enhances its potency and metabolic stability.[1][12]

Mechanism of Action: Roflumilast inhibits PDE4, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the phosphorylation of downstream targets, ultimately resulting in a decrease in inflammatory responses.[1]

A Roflumilast B PDE4 A->B Inhibits C cAMP B->C G AMP D PKA C->D Activates C->G Degradation E Phosphorylation of Downstream Targets D->E Catalyzes F Reduced Inflammation E->F

Roflumilast signaling pathway.

Conclusion

The difluoromethoxy group presents a unique and beneficial profile for medicinal chemists. Its capacity to function as a metabolically stable, lipophilic hydrogen bond donor offers a potent tool for the optimization of lead compounds.[1] By replacing metabolically vulnerable groups, the -OCF₂H moiety can augment pharmacokinetic properties while maintaining or even enhancing biological activity.[1] The successful integration of the difluoromethoxy group in approved pharmaceuticals like pantoprazole and roflumilast underscores its significance in modern drug discovery and development.[1] As synthetic methodologies for its introduction continue to advance, the strategic application of the difluoromethoxy group is poised to play an increasingly vital role in the design of future therapeutics.[5][13]

References

Beyond Roflumilast: A Technical Guide to the Expanded Applications of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of the blockbuster drug Roflumilast, possesses a chemical scaffold ripe for broader applications in medicinal chemistry. The strategic incorporation of a difluoromethoxy group offers significant advantages in modulating the physicochemical properties of lead compounds, notably enhancing metabolic stability and lipophilicity. This technical guide explores the potential applications of this versatile benzaldehyde derivative beyond its established role in the synthesis of Roflumilast. We delve into its utility as a foundational building block for a new generation of phosphodiesterase-4 (PDE4) inhibitors targeting a range of inflammatory and neurological disorders. This document provides a comprehensive overview of the synthesis, biological activities, and future prospects of novel compounds derived from this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction: The Unique Attributes of the this compound Scaffold

This compound, with the CAS number 151103-08-1, is an off-white powder that has primarily been recognized for its critical role as a precursor to Roflumilast, a selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1] However, the very structural features that make it indispensable in this context also position it as a valuable starting material for a wider array of therapeutic agents.

The difluoromethoxy (-OCHF₂) group is a bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups, but with distinct electronic properties. Its introduction into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the difluoromethoxy group can improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] These characteristics make this compound an attractive scaffold for medicinal chemists aiming to develop novel therapeutics with improved drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₈H₆F₂O₃[1]
Molecular Weight188.13 g/mol [3]
Boiling Point280.6 ± 35.0 °C at 760 mmHg[1]
Density1.4 ± 0.1 g/cm³[1]
Flash Point123.5 ± 25.9 °C[1]
Polar Surface Area46.53 Ų[1][3]
LogP1.28[1]

Beyond Roflumilast: A Scaffold for Novel PDE4 Inhibitors

The therapeutic potential of PDE4 inhibition extends far beyond COPD. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition can modulate inflammatory responses in a variety of diseases.[4] Consequently, there is significant interest in developing new PDE4 inhibitors with improved efficacy and safety profiles for conditions such as psoriasis, atopic dermatitis, and neuroinflammatory disorders. This compound serves as an ideal starting point for generating libraries of novel PDE4 inhibitors.

Targeting Psoriasis and Other Dermatological Conditions

Recent research has focused on the development of topically applied PDE4 inhibitors for inflammatory skin diseases to minimize systemic side effects. The this compound scaffold can be elaborated to produce potent and selective inhibitors for dermatological applications.

A recent study described the design and synthesis of a novel series of PDE4 inhibitors for the topical treatment of psoriasis.[5] One of the lead compounds from this series, 14h , exhibited exceptional potency and selectivity.

CompoundTargetIC₅₀ (nM)SelectivityReference
14h PDE4D0.57>4100-fold over other PDE families[5]

In a mouse model of imiquimod-induced psoriasis, compound 14h significantly reduced erythema, scaling, and skin thickness.[5] It also inhibited the release of pro-inflammatory cytokines TNF-α (IC₅₀ = 34.2 μM) and IL-6 (IC₅₀ = 40.9 μM) in RAW264.7 cells.[5]

Potential in Wound Healing and Pressure Ulcers

The anti-inflammatory properties of PDE4 inhibitors also make them promising candidates for promoting wound healing. A new series of PDE4 inhibitors designed for the treatment of pressure ulcers has been synthesized, with a lead compound, G1 , demonstrating significant therapeutic potential.[6]

CompoundTargetIC₅₀ (nM)TNF-α Inhibition IC₅₀ (µM)NO Inhibition IC₅₀ (µM)Reference
G1 PDE4D2913.322.32[6]

In a rat model of pressure ulcers, compound G1 reduced the expression of inflammatory markers in the skin, decreased the thickness of the epidermal layer, and increased the number of fibroblasts, all of which contributed to accelerated wound healing.[6]

Broader Therapeutic Potential: Anti-inflammatory and Neuroprotective Applications

The core 4-hydroxybenzaldehyde structure, even without the difluoromethoxy group, has been shown to possess a range of biological activities, suggesting that derivatives of this compound could have applications beyond PDE4 inhibition.

Studies on 4-hydroxybenzaldehyde have demonstrated its ability to suppress the production of nitric oxide (NO) and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated macrophages.[7] It has also been shown to exhibit anti-angiogenic and anti-nociceptive activities.[7] Furthermore, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to enhance the survival of astrocytes, suggesting potential neuroprotective effects.[8]

Given these findings, derivatives of this compound could be explored for their potential in treating a wider range of inflammatory conditions and neurodegenerative diseases. The difluoromethoxy group could enhance the potency and improve the pharmacokinetic properties of these compounds.

Signaling Pathways

The primary target for many of the compounds derived from this compound is PDE4. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a dampening of the inflammatory response.

PDE4_Signaling_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory\nStimuli->GPCR Adenylyl\nCyclase Adenylyl Cyclase GPCR->Adenylyl\nCyclase cAMP cAMP Adenylyl\nCyclase->cAMP ATP ATP ATP AMP AMP cAMP->AMP PDE4 PKA\n(inactive) PKA (inactive) cAMP->PKA\n(inactive) PDE4 PDE4 PKA\n(active) PKA (active) PKA\n(inactive)->PKA\n(active) CREB CREB PKA\n(active)->CREB Inhibition of\nPro-inflammatory\nMediators (e.g., TNF-α) Inhibition of Pro-inflammatory Mediators (e.g., TNF-α) PKA\n(active)->Inhibition of\nPro-inflammatory\nMediators (e.g., TNF-α) pCREB pCREB CREB->pCREB Anti-inflammatory\nGene Transcription Anti-inflammatory Gene Transcription pCREB->Anti-inflammatory\nGene Transcription This compound\nDerivatives This compound Derivatives This compound\nDerivatives->PDE4

Figure 1: Simplified PDE4 signaling pathway. Inhibition of PDE4 by derivatives of this compound leads to an increase in cAMP, activation of PKA, and subsequent anti-inflammatory effects.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate in the preparation of Roflumilast from this compound. This can be adapted for the synthesis of other derivatives.

Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants This compound Cyclopropylmethyl bromide 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction_Vessel Heating Heat to 80-85°C Reaction_Vessel->Heating Stirring Stir for 4-6 hours Cooling Cool to room temperature Stirring->Cooling Extraction Extraction with Ethyl Acetate Cooling->Extraction Washing Wash with water and brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column Chromatography Concentration->Purification Product 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Purification->Product

Figure 2: Experimental workflow for the synthesis of a key Roflumilast intermediate.

Materials and Methods:

  • Reactants: this compound, cyclopropylmethyl bromide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: N,N-Dimethylformamide (DMF).

Procedure:

  • To a solution of this compound in DMF, add DBU and cyclopropylmethyl bromide.

  • Heat the reaction mixture to 80-85°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

This protocol is a general representation and may require optimization for specific applications.

Future Directions and Conclusion

This compound is more than just an intermediate for Roflumilast; it is a versatile building block with significant potential for the development of new therapeutics. The favorable physicochemical properties imparted by the difluoromethoxy group make it an attractive scaffold for medicinal chemists.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing and screening larger libraries of derivatives to identify compounds with novel biological activities.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in treating a wider range of inflammatory and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

Synthesis of Novel Derivatives from 3-(Difluoromethoxy)-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel chemical derivatives from the versatile starting material, 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] This guide details the synthetic pathways for creating a variety of derivatives, including oximes, Schiff bases, hydrazones, and chalcones. Detailed experimental protocols, quantitative data, and potential therapeutic applications are presented. The underlying biological signaling pathways, particularly the PDE4 pathway, are also discussed and visualized to provide context for the rational design of new therapeutic agents.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry.[1] Its difluoromethoxy group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[2] The phenolic hydroxyl and aldehyde functionalities provide reactive handles for a wide range of chemical transformations, allowing for the creation of diverse molecular scaffolds. The primary application of this aldehyde has been in the synthesis of Roflumilast, a potent PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] By inhibiting PDE4, intracellular levels of cyclic adenosine monophosphate (cAMP) are increased, leading to a reduction in inflammation.[3][4] This guide explores the synthesis of novel derivatives from this core structure, with the aim of developing new compounds with potential therapeutic activities.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3,4-dihydroxybenzaldehyde. Several methods have been reported, with variations in the difluoromethylating agent and reaction conditions.

Synthesis via Difluoromethylation with Sodium Chlorodifluoroacetate

A common method involves the selective difluoromethylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using sodium chlorodifluoroacetate in the presence of a base.[5]

Experimental Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add a base like sodium carbonate (3.0 eq).

  • Add an aqueous solution of sodium chlorodifluoroacetate (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with 1.0 M HCl to a pH of 5-6.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis via Difluoromethylation with Chlorodifluoromethane

An alternative method utilizes chlorodifluoromethane gas as the difluoromethylating agent in the presence of a phase-transfer catalyst.[6]

Experimental Protocol:

  • Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and a phase-transfer catalyst such as n-butylammonium bromide in an organic solvent (e.g., DMF, isopropanol, or 1,4-dioxane).

  • Add an aqueous solution of a base (e.g., 30% sodium hydroxide).

  • Heat the mixture to a temperature between 60-120°C.

  • Bubble chlorodifluoromethane gas through the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with ethyl acetate.

  • Wash the organic phase until neutral, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Synthesis of Novel Derivatives

The aldehyde functional group of this compound is a versatile platform for the synthesis of a variety of derivatives.

Oxime Derivatives

Oximes are synthesized through the condensation of an aldehyde with hydroxylamine. A specific protocol for the synthesis of 3-(Difluoromethoxy)benzaldehyde oxime is available and can be adapted.[7]

Experimental Protocol:

  • Dissolve hydroxylamine hydrochloride (1.2-1.5 eq) in water and add a base such as 5N sodium hydroxide.

  • Add this compound (1.0 eq) followed by ethanol to ensure dissolution.

  • Reflux the reaction mixture for 10-30 minutes, monitoring by TLC.[7]

  • Concentrate the reaction mixture in vacuo and redissolve the residue in water.

  • Adjust the pH to 4 with hydrochloric acid.

  • Extract the product with an organic solvent like chloroform.

  • Dry the organic phase over sodium sulfate and concentrate to yield the oxime derivative.[7]

Schiff Base (Imine) Derivatives

Schiff bases are formed by the reaction of an aldehyde with a primary amine. These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[8][9]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add an equimolar amount of the desired primary amine (1.0 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Stir the reaction mixture at room temperature or reflux for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If no precipitate forms, the product can be isolated by evaporation of the solvent and subsequent purification by recrystallization or column chromatography.

Hydrazone Derivatives

Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative. They are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[10][11]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Add an equimolar amount of the desired hydrazide (e.g., isonicotinohydrazide) (1.0 eq).[12]

  • Add a few drops of a catalytic acid (e.g., acetic acid).[12]

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture. The hydrazone product often precipitates and can be collected by filtration.

  • Wash the precipitate with cold water and dry. Further purification can be achieved by recrystallization.[12]

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone, typically an acetophenone. Chalcones have shown a remarkable range of biological activities, including anti-inflammatory and anticancer effects.[13][14]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) or a strong acid (e.g., concentrated H₂SO₄) dropwise with stirring.[13][15]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • The precipitated chalcone can be collected by filtration, washed with water, and purified by recrystallization from ethanol.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of the core molecule and its potential derivatives. Yields for derivatives are estimated based on similar reported reactions.

Table 1: Synthesis of this compound

MethodDifluoromethylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Sodium ChlorodifluoroacetateNa₂CO₃DMF8057.5[5]
2ChlorodifluoromethaneNaOHIsopropanol12048.3[6]
3ChlorodifluoromethaneNaOH1,4-Dioxane8047.3[6]

Table 2: Synthesis of Novel Derivatives from this compound

Derivative ClassReactantCatalystSolventReaction Time (h)Estimated Yield (%)
OximeHydroxylamine HClNaOHEthanol/Water0.5>80
Schiff BasePrimary AmineAcetic AcidEthanol2-870-90
HydrazoneHydrazideAcetic AcidEthanol2-4>90
ChalconeAcetophenoneNaOH or H₂SO₄Ethanol12-2460-90

Visualizations

Experimental Workflows

G General Workflow for Derivative Synthesis cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Novel Derivatives Start 3-(Difluoromethoxy)-4- hydroxybenzaldehyde Oxime Oxime Synthesis (+ Hydroxylamine HCl) Start->Oxime Base Schiff Schiff Base Synthesis (+ Primary Amine) Start->Schiff Acid catalyst Hydrazone Hydrazone Synthesis (+ Hydrazide) Start->Hydrazone Acid catalyst Chalcone Chalcone Synthesis (+ Acetophenone) Start->Chalcone Base or Acid Prod_Oxime Oxime Derivative Oxime->Prod_Oxime Prod_Schiff Schiff Base Derivative Schiff->Prod_Schiff Prod_Hydrazone Hydrazone Derivative Hydrazone->Prod_Hydrazone Prod_Chalcone Chalcone Derivative Chalcone->Prod_Chalcone

Caption: General synthetic pathways for novel derivatives.

PDE4 Signaling Pathway

G PDE4 Inhibitor Signaling Pathway ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Decreased Inflammation CREB->Inflammation Leads to Inhibitor Novel Derivative (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

References

Methodological & Application

Application Note: A Streamlined Protocol for the Regioselective Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The selective introduction of the difluoromethoxy group onto the 4-position of 3,4-dihydroxybenzaldehyde is a key synthetic challenge. This application note provides a detailed protocol for the regioselective O-difluoromethylation of 3,4-dihydroxybenzaldehyde, yielding the desired product with a respectable yield. The process utilizes sodium chlorodifluoroacetate as the difluoromethylating agent, offering a solid, easy-to-handle reagent.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,4-dihydroxybenzaldehyde.

ParameterValueReference
Starting Material3,4-dihydroxybenzaldehyde[2]
Difluoromethylating AgentSodium Chlorodifluoroacetate[2]
BaseSodium Carbonate (Na₂CO₃)[2]
SolventN,N-Dimethylformamide (DMF)[2]
Reaction Temperature80°C[2]
Reaction Time6 hours[2]
Molar Ratio (Substrate:Base:Reagent)1 : 3 : 1.5[2]
Yield of Monosubstituted Product57.5%[2]
Yield of Disubstituted Byproduct3.75%[2]
Purification MethodColumn Chromatography[2]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 3,4-dihydroxybenzaldehyde (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Sodium Chlorodifluoroacetate (1.5 eq)[2]

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Petroleum Ether

  • 1.0 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) in 250 mL of DMF.[2]

  • Addition of Reagent: To the suspension, add sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq).[2]

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 6 hours with continuous stirring.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the reaction mixture to 5-6 using 1.0 M hydrochloric acid.[2]

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (20 mL each).[2]

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[2]

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[2]

    • Elute with a mixture of ethyl acetate and petroleum ether (1:20 v/v) to separate the desired monosubstituted product from the disubstituted byproduct and other impurities.[2]

    • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Start reagents Combine 3,4-dihydroxybenzaldehyde, Na₂CO₃, and DMF in a flask start->reagents add_reagent Add Sodium Chlorodifluoroacetate reagents->add_reagent heat Heat to 80°C for 6 hours add_reagent->heat cool Cool to Room Temperature heat->cool ph_adjust Adjust pH to 5-6 with HCl cool->ph_adjust extract Extract with Ethyl Acetate (3x) ph_adjust->extract dry Dry Organic Layers (MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure 3-(Difluoromethoxy)-4- hydroxybenzaldehyde chromatography->end

Caption: Synthetic workflow for this compound.

References

detailed experimental protocol for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The introduction of the difluoromethoxy group (-OCF₂H) can significantly enhance the metabolic stability and bioavailability of drug candidates.[2] This document outlines a detailed experimental protocol for the regioselective synthesis of this compound from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The primary method described involves the selective O-alkylation of the 4-hydroxyl group using a difluoromethylating agent.

Reaction Principle

The synthesis is based on the selective difluoromethylation of 3,4-dihydroxybenzaldehyde. The hydroxyl group at the 4-position is more acidic and sterically accessible, allowing for a regioselective reaction under controlled conditions. The reaction typically proceeds in the presence of a base, which deprotonates the phenolic hydroxyl group, and a difluoromethylating agent in a suitable solvent. Two common difluoromethylating agents are sodium chlorodifluoroacetate and chlorodifluoromethane gas.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Method A: Using Sodium Chlorodifluoroacetate

This method utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent, which can be easier to handle than gaseous reagents.[3]

Materials:

  • 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)[4][5][6]

  • Sodium chlorodifluoroacetate

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Hydrochloric acid (1.0 M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a 100 mL round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) in 50 mL of DMF.[3]

  • Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 mL of water to the suspension.[3]

  • Heat the reaction mixture to 80°C and stir for 6 hours.[3]

  • After 6 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 5-6 using 1.0 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel, using an eluent of ethyl acetate:petroleum ether (1:20), to yield the pure monosubstituted product.[3]

Method B: Using Chlorodifluoromethane Gas

This method employs chlorodifluoromethane gas as the difluoromethylating agent.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), dry

  • Chlorodifluoromethane (gas)

Equipment:

  • Three-neck round-bottom flask equipped with a gas inlet tube, condenser, and thermometer

  • Magnetic stirrer with heating mantle

  • Gas flow meter

Procedure:

  • To a well-stirred suspension of 3,4-dihydroxybenzaldehyde (100 g) and anhydrous potassium carbonate (120 g) in dry N,N-dimethylformamide (1.0 L), heat the mixture to 80-85°C.[7]

  • Pass chlorodifluoromethane gas through the suspension for approximately 30 minutes.[7]

  • Continue to heat the reaction mixture at 80-85°C for an additional hour.

  • After one hour, introduce another portion of anhydrous potassium carbonate (120 g) and continue passing chlorodifluoromethane gas for another 30 minutes.[7]

  • Maintain the reaction at 80-85°C for an additional 2 hours to ensure completion.

  • Work-up and purification would follow a similar procedure to Method A, involving acidification, extraction, and chromatography.

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained from the described synthetic methods.

MethodStarting MaterialReagentsSolventReaction ConditionsProductYield (%)Purity (%)Reference
A 3,4-DihydroxybenzaldehydeSodium chlorodifluoroacetate, Na₂CO₃DMF/Water80°C, 6hThis compound57.5>98 (after chromatography)[3]
B 3,4-DihydroxybenzaldehydeChlorodifluoromethane, K₂CO₃DMF80-85°C, ~4hThis compoundNot explicitly statedNot explicitly stated[7]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: Reagents reactants 3,4-Dihydroxybenzaldehyde, Base (e.g., Na2CO3), Solvent (e.g., DMF) start->reactants difluoro_reagent Add Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) reactants->difluoro_reagent reaction Heat Reaction Mixture (e.g., 80°C, 6h) difluoro_reagent->reaction cool Cool to Room Temperature reaction->cool acidify Acidify with 1.0 M HCl (pH 5-6) cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Anhydrous MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Final Product: 3-(Difluoromethoxy)-4- hydroxybenzaldehyde chromatography->product

Caption: Workflow for the synthesis of this compound.

signaling_pathway cluster_conditions Reaction Conditions cluster_products Products A 3,4-Dihydroxybenzaldehyde E This compound A->E B Difluoromethylating Agent (e.g., ClCF2COONa) B->E C Base (e.g., Na2CO3) C->E D Solvent (DMF) Heat (80°C) D->E F Byproducts E->F

Caption: Logical relationship of reactants and products in the synthesis.

References

Application Notes and Protocols: Sodium Chlorodifluoroacetate in Difluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethoxy group (-OCF₂H) has garnered significant attention due to its unique electronic properties and its ability to act as a "lipophilic hydrogen bond donor". Sodium chlorodifluoroacetate (ClCF₂CO₂Na) has emerged as a cost-effective, stable, and operationally simple reagent for the introduction of the difluoromethyl group onto various nucleophiles, proceeding through a difluorocarbene intermediate. This document provides detailed application notes and experimental protocols for the use of sodium chlorodifluoroacetate in difluoromethoxylation reactions.

Reaction Mechanism and Principle

The use of sodium chlorodifluoroacetate for difluoromethoxylation relies on its thermal decarboxylation to generate highly reactive difluorocarbene (:CF₂).[1][2][3] This electrophilic intermediate is then trapped by a nucleophile, such as a phenolate, thiolate, or amine, to form the corresponding difluoromethylated product. The overall process is a simple and efficient method for the formation of C-O, C-S, and C-N bonds with the -CF₂H moiety.[1][2][3]

Reaction_Mechanism NaO2CCF2Cl Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) CF2 Difluorocarbene (:CF₂) NaO2CCF2Cl->CF2 Δ (-CO₂, -NaCl) NuH Nucleophile (e.g., ArOH, ArSH, R₂NH) Nu_anion Nucleophilic Anion (e.g., ArO⁻, ArS⁻, R₂N⁻) NuH->Nu_anion + Base Base Base (e.g., K₂CO₃) BaseH Protonated Base Product Difluoromethylated Product (Nu-CF₂H) Nu_anion->Product + :CF₂ Product->Product CO2 CO₂ NaCl NaCl

Caption: General reaction mechanism for difluoromethoxylation using sodium chlorodifluoroacetate.

Applications in Drug Development

The difluoromethoxy group can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Furthermore, its unique electronic properties can influence binding affinities and cell permeability. The operational simplicity and scalability of the difluoromethoxylation reaction using sodium chlorodifluoroacetate make it an attractive method for late-stage functionalization in drug discovery programs and for the large-scale synthesis of active pharmaceutical ingredients.[1][4]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a difluoromethoxylation reaction.

Experimental_Workflow start Start reagents Combine Substrate, Base, and Solvent start->reagents degas Degas the Mixture reagents->degas add_reagent Add Sodium Chlorodifluoroacetate degas->add_reagent heat Heat the Reaction (e.g., 95-120 °C) add_reagent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (e.g., Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for difluoromethoxylation reactions.

Protocol 1: O-Difluoromethylation of Phenols

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Phenol substrate

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv), potassium carbonate (2.0 equiv), and DMF.

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add sodium chlorodifluoroacetate (2.5 equiv) to the mixture in one portion under a stream of nitrogen.

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Protocol 2: S-Difluoromethylation of Thiols

This protocol is based on a method described in Organic Letters.[2][3]

Materials:

  • Thiol substrate

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a sealed vial, combine the thiol (1.0 equiv), potassium carbonate (1.5 equiv), and DMF.

  • Add sodium chlorodifluoroacetate (2.0 equiv) to the vial.

  • Seal the vial tightly and heat the reaction mixture to 95 °C for 8 hours.[3]

  • After cooling to room temperature, dilute the mixture with deionized water.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the difluoromethyl sulfide.

Quantitative Data Summary

The following tables summarize representative yields for the difluoromethoxylation of various substrates using sodium chlorodifluoroacetate.

Table 1: O-Difluoromethylation of Substituted Phenols

EntrySubstrate (Phenol)ProductYield (%)Reference
14-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzene93[3]
24-Chlorophenol1-Chloro-4-(difluoromethoxy)benzene85[1]
33-Cyanophenol3-(Difluoromethoxy)benzonitrile78[1]
42-Naphthol2-(Difluoromethoxy)naphthalene91[1]
54-Hydroxyacetophenone1-(4-(Difluoromethoxy)phenyl)ethan-1-one82[1]

Table 2: S-Difluoromethylation of Substituted Thiols

EntrySubstrate (Thiol)ProductYield (%)Reference
14-Methoxythiophenol1-(Difluoromethylthio)-4-methoxybenzene93[3]
24-Chlorothiophenol1-Chloro-4-(difluoromethylthio)benzene88[3]
3Thiophenol(Difluoromethylthio)benzene85[3]
42-Naphthalenethiol2-(Difluoromethylthio)naphthalene81[3]
52-Mercaptopyridine2-(Difluoromethylthio)pyridine75[3]

Table 3: N-Difluoromethylation of Heterocycles

EntrySubstrateProductYield (%)Reference
1Theophylline7-(Difluoromethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione70[3]
2Indazole1-(Difluoromethyl)-1H-indazole65[5]
3Pyrazole1-(Difluoromethyl)-1H-pyrazole58[5]

Safety and Handling

Sodium chlorodifluoroacetate is a stable solid but should be handled in a well-ventilated fume hood.[1] The thermal decarboxylation can be vigorous, and appropriate precautions should be taken, especially on a larger scale.[6] Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

Sodium chlorodifluoroacetate is a versatile and economical reagent for the difluoromethoxylation of a wide range of nucleophiles. The operational simplicity, broad substrate scope, and scalability of these reactions make this methodology a valuable tool for researchers in academia and the pharmaceutical industry. The ability to readily introduce the difluoromethoxy group provides a powerful strategy for the design and synthesis of novel molecules with enhanced properties.

References

Application Notes and Protocols: Selective Difluoromethoxylation of 3,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a widely utilized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The difluoromethoxy group (-OCF₂) is of particular interest as it can serve as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1] This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the selective difluoromethoxylation of 3,4-dihydroxybenzaldehyde to produce 4-(difluoromethoxy)-3-hydroxybenzaldehyde, a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD).[2]

Reaction Mechanism

The selective difluoromethoxylation of 3,4-dihydroxybenzaldehyde at the 4-position is a multi-step process that relies on the in-situ generation of difluorocarbene (:CF₂) and the differential acidity of the two hydroxyl groups.

1. Deprotonation: The reaction is initiated by a base, which selectively deprotonates one of the hydroxyl groups of 3,4-dihydroxybenzaldehyde to form a phenolate anion. The hydroxyl group at the 4-position is more acidic than the one at the 3-position due to the electron-withdrawing effect of the para-aldehyde group, which stabilizes the corresponding phenolate through resonance. This difference in acidity is the key to the regioselectivity of the reaction.[3]

2. Difluorocarbene Generation: In the presence of a suitable difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa), thermal decarboxylation generates the highly reactive and electrophilic difluorocarbene intermediate.

3. Nucleophilic Attack: The more nucleophilic 4-phenolate anion then attacks the electrophilic difluorocarbene.

4. Protonation: Subsequent protonation of the resulting intermediate yields the final product, 4-(difluoromethoxy)-3-hydroxybenzaldehyde.

A minor side product, 3,4-bis(difluoromethoxy)benzaldehyde, can also be formed through the difluoromethoxylation of the second hydroxyl group.

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_products Products 3,4-dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Deprotonation 1. Selective Deprotonation (at 4-OH) 3,4-dihydroxybenzaldehyde->Deprotonation More acidic 4-OH Base Base (e.g., Na₂CO₃) Base->Deprotonation Difluorocarbene_Precursor Difluorocarbene Precursor (e.g., ClCF₂COONa) Carbene_Generation 2. Difluorocarbene Generation Difluorocarbene_Precursor->Carbene_Generation Heat Phenolate 4-Phenolate Anion Deprotonation->Phenolate Difluorocarbene Difluorocarbene (:CF₂) Carbene_Generation->Difluorocarbene Nucleophilic_Attack 3. Nucleophilic Attack Intermediate_Product Intermediate Nucleophilic_Attack->Intermediate_Product Protonation 4. Protonation Final_Product 4-(Difluoromethoxy)-3- hydroxybenzaldehyde Protonation->Final_Product Phenolate->Nucleophilic_Attack Difluorocarbene->Nucleophilic_Attack Intermediate_Product->Protonation H⁺ source Side_Product 3,4-Bis(difluoromethoxy)- benzaldehyde (Byproduct) Final_Product->Side_Product Further Reaction

Caption: Reaction mechanism of the selective difluoromethoxylation of 3,4-dihydroxybenzaldehyde.

Data Presentation

The following table summarizes the quantitative data for the selective difluoromethoxylation of 3,4-dihydroxybenzaldehyde as described in the cited literature.

Reactant/ParameterMolar Equivalent/ValueRoleReference
3,4-Dihydroxybenzaldehyde1.0Starting Material[4]
Sodium Chlorodifluoroacetate1.5Difluorocarbene Precursor[4]
Sodium Carbonate (Na₂CO₃)3.0Base[4]
SolventDMF/WaterReaction Medium[4]
Temperature80 °CReaction Condition[4]
Reaction Time6 hoursReaction Condition[4]
Product Yields
4-(Difluoromethoxy)-3-hydroxybenzaldehyde57.5%Main Product[4]
3,4-Bis(difluoromethoxy)benzaldehyde3.75%Byproduct[4]

Experimental Protocols

This protocol is based on the method described in patent CN105732348A for the synthesis of 4-(difluoromethoxy)-3-hydroxybenzaldehyde.[4]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (1.0 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

  • Reagent Addition: Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water to the flask.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to 5-6 with 1.0 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to separate the mono-substituted product from the di-substituted byproduct and any unreacted starting material.

Safety Precautions:

  • Sodium chlorodifluoroacetate is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Work in a well-ventilated fume hood.[2][5][6]

  • DMF is a skin and respiratory irritant. Handle with care in a fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

  • The reaction may evolve gas; ensure the system is not sealed to avoid pressure build-up.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup - Add 3,4-dihydroxybenzaldehyde and Na₂CO₃ to DMF Start->Reaction_Setup Reagent_Addition 2. Reagent Addition - Add aqueous solution of ClCF₂COONa Reaction_Setup->Reagent_Addition Reaction 3. Reaction - Heat to 80°C for 6 hours Reagent_Addition->Reaction Workup 4. Work-up - Cool, acidify, and extract with ethyl acetate Reaction->Workup Purification 5. Purification - Dry, concentrate, and perform column chromatography Workup->Purification End Obtain 4-(Difluoromethoxy)- 3-hydroxybenzaldehyde Purification->End

References

Application Notes and Protocols for the Quantification of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1]. Accurate and precise quantification of this intermediate is crucial for ensuring the quality, consistency, and efficiency of the manufacturing process. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

The compound, with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol , is typically an off-white powder[1][2][3]. Its purity is critical, with typical assays requiring ≥99.0%[1].

Analytical Methods Overview

The quantification of this compound can be reliably achieved using established chromatographic techniques. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a versatile and widely used method for the analysis of non-volatile and thermally labile compounds like substituted benzaldehydes. It offers high sensitivity, specificity, and reproducibility[4].

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for the analysis of volatile and thermally stable compounds and is particularly useful for purity assessment[4].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is adapted from robust methods for structurally related compounds and is suitable for the quantification of this compound in bulk material or in-process samples.

Principle

The analyte is dissolved in a suitable solvent and injected into the HPLC system. Separation from impurities is achieved on a reversed-phase column based on polarity. Quantification is performed by measuring the UV absorbance of the analyte as it elutes from the column and comparing it to a calibration curve prepared from a reference standard.

Experimental Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Reagents and Materials:

  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[5]

  • Standard volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient 60:40 (Acetonitrile:Water) isocratic, or a gradient for complex samples
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes (may be adjusted based on sample complexity)

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 10 - 200 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in the mobile phase and dilute to a known volume to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Analysis and Quantification:

  • Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution into the HPLC system.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterTypical Value
Linearity (R²) > 0.999
Range 10 - 200 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~3 µg/mL
Limit of Quantification (LOQ) ~10 µg/mL

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for assessing the purity of this compound, assuming it is sufficiently volatile and thermally stable.

Principle

The analyte is dissolved in a volatile organic solvent and injected into the gas chromatograph. It is vaporized and separated from other volatile components in a capillary column. The eluted compounds are detected by a flame ionization detector (FID), and the response is proportional to the mass of the carbon atoms.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Reagents and Materials:

  • This compound reference standard (purity ≥99%)

  • Dichloromethane (GC grade) or another suitable solvent

  • Helium or Nitrogen (carrier gas, high purity)

  • Hydrogen and Air (for FID)

  • Standard volumetric flasks and pipettes

  • Autosampler vials

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with dichloromethane to obtain concentrations in the range of 10 - 200 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in dichloromethane and dilute to a known volume to achieve a final concentration within the calibration range.

Analysis and Quantification:

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample using the calibration curve. For purity assessment, the percentage purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Quantitative Data Summary (GC-FID)
ParameterTypical Value
Linearity (R²) > 0.998
Range 10 - 200 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%
Limit of Detection (LOD) ~5 µg/mL
Limit of Quantification (LOQ) ~15 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter Sample C->D H Generate Calibration Curve C->H E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (280 nm) F->G I Integrate Peak Areas G->I J Quantify Concentration H->J I->J

Caption: Workflow for HPLC-UV Quantification.

GC_Workflow A Sample Preparation (Dissolve in Dichloromethane) B Injection (Split/Splitless Inlet) A->B C Vaporization & Separation (Capillary Column) B->C D Detection (Flame Ionization Detector) C->D E Data Acquisition & Integration D->E F Quantification/ Purity Assessment E->F

Caption: General Workflow for GC-FID Analysis.

Synthesis_Pathway A 3,4-Dihydroxybenzaldehyde B 3-(Difluoromethoxy)-4- hydroxybenzaldehyde (Analyte of Interest) A->B Difluoromethylation C Further Synthesis Steps B->C D Roflumilast (Final Product) C->D

Caption: Role as an Intermediate in Roflumilast Synthesis.

References

Application Notes and Protocols for Purity Analysis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The purity of this intermediate is critical as impurities can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. These methods are designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, Roflumilast Impurity 19[3][4]
CAS Number 151103-08-1[4]
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.13 g/mol [5]
Appearance White to off-white solid[4]
Melting Point 85-90 °C[4]
Solubility Slightly soluble in Chloroform and Methanol[4]

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A common synthesis involves the difluoromethoxylation of 3,4-dihydroxybenzaldehyde.[4] Therefore, potential impurities may include:

  • Starting Materials: 3,4-dihydroxybenzaldehyde

  • Reagents and By-products: Residual solvents and unreacted reagents.

  • Isomers: Positional isomers formed during the synthesis.

  • Degradation Products: Formed under stress conditions such as heat, light, acid, and base.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the accurate quantification of this compound and its non-volatile impurities.[6][7]

Experimental Protocol

Table 2: HPLC Method Parameters

ParameterCondition
Instrument HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample Solution: Prepare by spiking the sample solution with known amounts of potential impurities to verify the separation and specificity of the method.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For quantitative analysis of impurities, a calibration curve should be prepared using reference standards of the impurities.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC) Method

A GC method with Flame Ionization Detection (FID) is suitable for the analysis of volatile and semi-volatile impurities in this compound.[8][9]

Experimental Protocol

Table 3: GC Method Parameters

ParameterCondition
Instrument Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent 5% Phenyl Methyl Siloxane capillary column.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temperature 250°C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C (hold for 2 min)Ramp: 15°C/min to 280°C (hold for 10 min)
Detector Temperature 300°C
Detector Gases Hydrogen: 40 mL/minAir: 400 mL/minMakeup (Helium): 25 mL/min
Diluent Methanol
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Data Analysis

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

GC_Workflow A Sample Preparation (Dissolve in Methanol) B GC Injection A->B C Separation in Capillary Column B->C D Flame Ionization Detection (FID) C->D E Data Acquisition & Integration D->E F Purity Calculation E->F

Caption: Workflow for GC purity analysis.

Data Summary and Comparison

The following table summarizes the expected performance of the HPLC and GC methods for the purity analysis of this compound.

Table 4: Method Performance Comparison

ParameterHPLC MethodGC Method
Principle Reversed-phase chromatographyGas-liquid chromatography
Analytes Non-volatile impuritiesVolatile and semi-volatile impurities
Detection UV-Vis / PDAFlame Ionization Detector (FID)
Typical Purity Result >99.0%>99.0%
Advantages - Stability-indicating- High resolution- Suitable for a wide range of impurities- High sensitivity for volatile compounds- Robust and reliable
Limitations - Not suitable for very volatile impurities- Not suitable for non-volatile impurities- High temperatures may degrade labile compounds

Conclusion

The described HPLC and GC methods provide robust and reliable approaches for the purity analysis of this compound. The HPLC method is particularly suited as a stability-indicating assay for routine quality control, capable of separating the main component from potential degradation products and non-volatile impurities. The GC method serves as a complementary technique for the detection and quantification of volatile and semi-volatile impurities. The choice of method will depend on the specific impurities of interest and the intended application. For comprehensive purity profiling, it is recommended to utilize both techniques.

References

Application of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde in the Synthesis of Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for the treatment of severe chronic obstructive pulmonary disease (COPD).[1] The synthesis of this complex molecule relies on a precise sequence of chemical reactions, with 3-(Difluoromethoxy)-4-hydroxybenzaldehyde (more accurately referred to as 4-(Difluoromethoxy)-3-hydroxybenzaldehyde) serving as a critical starting intermediate.[1] This application note provides detailed protocols and quantitative data for the key synthetic steps involving this intermediate, offering a comprehensive guide for researchers and professionals in drug development. The synthesis of Roflumilast from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde primarily involves three key transformations: etherification, oxidation, and amide coupling.

Key Synthetic Steps and Experimental Protocols

The overall synthesis workflow can be summarized in the following stages:

  • Etherification: The phenolic hydroxyl group of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is alkylated using a cyclopropylmethyl halide to introduce the cyclopropylmethoxy group.

  • Oxidation: The benzaldehyde functional group is then oxidized to a carboxylic acid, forming 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a crucial intermediate.[2]

  • Amide Coupling: Finally, the synthesized benzoic acid derivative is coupled with 4-amino-3,5-dichloropyridine to yield the final active pharmaceutical ingredient, Roflumilast.

Below are the detailed experimental protocols for each of these pivotal steps.

Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (Etherification)

This procedure outlines the etherification of the hydroxyl group on 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

Protocol:

  • To a reaction vessel, add 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g, 1.05 eq.), and potassium iodide (4.86 g, 0.1 eq.) in dimethyl sulfoxide (DMSO) (220 mL).[3]

  • Heat the mixture to 70°C with stirring for 1 hour.[3]

  • Slowly add a pre-prepared solution of bromomethylcyclopropane (42.65 g, 1.08 eq.) in DMSO (110 mL) dropwise over 1 hour.[3]

  • Maintain the reaction at 70°C for an additional 3 hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene (375 mL) and filter to remove any inorganic salts.[3]

  • Cool the filtrate to 0-5°C and wash with deionized water (375 mL), followed by two additional washes with deionized water (55 mL each).[3]

  • Separate the organic phase and remove the solvent under reduced pressure to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.[3]

ParameterValueReference
Starting Material4-(Difluoromethoxy)-3-hydroxybenzaldehyde[3]
ReagentsBromomethylcyclopropane, K2CO3, KI, DMSO[3]
Temperature70°C[3]
Reaction Time4 hours[3]
Yield99%[3]
Product3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde[3]
Step 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (Oxidation)

This protocol details the oxidation of the aldehyde to a carboxylic acid.

Protocol:

  • In a suitable reaction vessel, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in a mixture of acetonitrile and 2-methyl-2-butene.

  • Prepare a 25% aqueous solution of sodium chlorite (NaClO2).

  • Cool the aldehyde solution in an ice-water bath.

  • Add the aqueous sodium chlorite solution to the reaction mixture in one portion.

  • Stir the reaction vigorously at a temperature below 10°C for 1 hour.[4]

  • Upon completion of the reaction, add water to precipitate the product as a white slurry.[4]

  • Filter the solid, wash with water, and dry under vacuum at 45-50°C to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[4]

ParameterValueReference
Starting Material3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
ReagentsSodium chlorite, 2-methyl-2-butene, Acetonitrile, Water
Temperature< 10°C[4]
Reaction Time1 hour[4]
Product3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Step 3: Synthesis of Roflumilast (Amide Coupling)

This final step involves the formation of the amide bond to produce Roflumilast.

Protocol:

  • Activate the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid by converting it to its acid chloride. This can be achieved by reacting the benzoic acid with thionyl chloride in an inert solvent like tetrahydrofuran (THF).[4]

  • In a separate reaction vessel, prepare a suspension of 4-amino-3,5-dichloropyridine and a base, such as sodium hydride, in THF.

  • Slowly add the solution of the acid chloride to the suspension of the aminopyridine at a temperature below 30°C.[4]

  • Stir the reaction mixture for 1 hour at 20-25°C.[4]

  • After the reaction is complete, add ethyl acetate and water for extraction.

  • The organic layer is separated, dried, and the solvent is evaporated.

  • The crude product is then purified by recrystallization from a suitable solvent, such as isopropanol, to obtain high-purity Roflumilast.[4]

ParameterValueReference
Starting Material3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
ReagentsThionyl chloride, 4-amino-3,5-dichloropyridine, Sodium hydride, THF[4]
Temperature< 30°C for addition, then 20-25°C[4]
Reaction Time1 hour[4]
Yield92.4% (crude)[5]
ProductRoflumilast

Visualized Synthesis Workflow

The following diagrams illustrate the logical progression of the Roflumilast synthesis starting from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

Roflumilast_Synthesis_Workflow A 4-(Difluoromethoxy)-3- hydroxybenzaldehyde B Etherification with Bromomethylcyclopropane A->B C 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde B->C D Oxidation C->D E 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic Acid D->E F Amide Coupling with 4-amino-3,5-dichloropyridine E->F G Roflumilast F->G

Caption: Overall synthetic workflow for Roflumilast.

Detailed_Synthesis_Steps cluster_0 Step 1: Etherification cluster_1 Step 2: Oxidation cluster_2 Step 3: Amide Coupling step1_input 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Bromomethylcyclopropane K2CO3, KI, DMSO step1_process Reaction at 70°C step1_input->step1_process step1_output 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde step1_process->step1_output step2_input 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde NaClO2, 2-methyl-2-butene, MeCN step2_process Reaction < 10°C step2_input->step2_process step2_output 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid step2_process->step2_output step3_input 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid SOCl2 4-amino-3,5-dichloropyridine, NaH, THF step3_process Reaction at 20-25°C step3_input->step3_process step3_output Roflumilast step3_process->step3_output

Caption: Detailed inputs and outputs for each synthetic step.

References

step-by-step synthesis of Roflumilast from 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor, starting from 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. This synthesis route is efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Introduction

Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD). Its synthesis involves a three-step sequence starting from the readily available this compound. The key transformations include an etherification to introduce the cyclopropylmethoxy group, an oxidation of the aldehyde to a carboxylic acid, and a final amide coupling to furnish the active pharmaceutical ingredient.

Overall Synthetic Scheme

The synthetic pathway from this compound to Roflumilast is depicted below:

Synthesis_Workflow start 3-(Difluoromethoxy)-4- hydroxybenzaldehyde intermediate1 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde start->intermediate1 Step 1: Etherification Cyclopropylmethyl bromide, K2CO3, DMF intermediate2 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid intermediate1->intermediate2 Step 2: Oxidation Sodium chlorite, Sulfamic acid product Roflumilast intermediate2->product Step 3: Amide Coupling 3,5-Dichloro-4-aminopyridine, Thionyl chloride, NaH

Figure 1: Overall synthetic workflow for Roflumilast.

Experimental Protocols

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This step involves the etherification of the phenolic hydroxyl group of the starting material with cyclopropylmethyl bromide.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 5-10 vol), add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Add cyclopropylmethyl bromide (1.1 - 1.3 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane to afford 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde as a solid.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

The benzaldehyde intermediate is oxidized to the corresponding benzoic acid in this step.

Protocol:

  • Suspend 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) in a mixture of tert-butanol and water (10 vol).

  • Add sulfamic acid (1.5 eq) to the suspension.

  • Cool the mixture to 5-10 °C in an ice bath.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) in water (3 vol).

  • Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 15 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 2N hydrochloric acid (HCl) to pH 2-3, resulting in the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Step 3: Synthesis of Roflumilast (N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide)

The final step is the amide coupling of the benzoic acid intermediate with 3,5-dichloro-4-aminopyridine.

Protocol:

  • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene (10 vol), add a catalytic amount of DMF (0.1 eq).

  • Add thionyl chloride (SOCl₂, 1.2 - 1.5 eq) dropwise at room temperature.

  • Heat the mixture to 70-80 °C and stir for 2-3 hours.

  • Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol).

  • Add 3,5-dichloro-4-aminopyridine (1.0 eq) portion-wise to the NaH suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of the crude acid chloride in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude Roflumilast by recrystallization from isopropanol or an isopropanol/water mixture to yield the final product as a white to off-white solid.[1][2][3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of Roflumilast.

Table 1: Reagent and Solvent Quantities

StepStarting MaterialReagent 1Reagent 2Solvent
1This compound (1.0 eq)Cyclopropylmethyl bromide (1.1-1.3 eq)K₂CO₃ (1.5-2.0 eq)DMF
23-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq)Sodium chlorite (1.5 eq)Sulfamic acid (1.5 eq)t-Butanol/Water
33-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq)Thionyl chloride (1.2-1.5 eq)3,5-Dichloro-4-aminopyridine (1.0 eq) & NaH (1.5 eq)Toluene & THF

Table 2: Reaction Conditions and Yields

StepReactionTemperature (°C)Time (h)Typical Yield (%)Purity (%) (HPLC)
1Etherification60-804-685-95>98
2Oxidation5-252-490-98>99
3Amide Coupling0-804-675-85>99.5

Logical Relationship Diagram

The following diagram illustrates the logical progression and key quality control points in the synthesis of Roflumilast.

logical_workflow cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Amide Coupling start_material 3-(Difluoromethoxy)-4- hydroxybenzaldehyde process1 Reaction with Cyclopropylmethyl bromide start_material->process1 qc1 TLC Monitoring process1->qc1 workup1 Aqueous Work-up & Extraction qc1->workup1 purification1 Recrystallization (EtOAc/Heptane) workup1->purification1 intermediate1 Intermediate 1: 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde purification1->intermediate1 process2 Oxidation with Sodium Chlorite intermediate1->process2 qc2 TLC Monitoring process2->qc2 workup2 Quenching & Acidification qc2->workup2 purification2 Filtration & Drying workup2->purification2 intermediate2 Intermediate 2: 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid purification2->intermediate2 process3a Acid Chloride Formation intermediate2->process3a process3b Coupling with 3,5-Dichloro-4-aminopyridine process3a->process3b qc3 TLC Monitoring process3b->qc3 workup3 Aqueous Work-up & Extraction qc3->workup3 purification3 Recrystallization (Isopropanol) workup3->purification3 final_product Final Product: Roflumilast purification3->final_product

Figure 2: Logical workflow of Roflumilast synthesis.

References

Application Notes: Laboratory-Scale Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The difluoromethoxy group (-OCHF2) is a crucial pharmacophore, acting as a lipophilic bioisostere of groups like hydroxyl (-OH) or thiol (-SH), which can enhance metabolic stability and binding affinity.[2] This document outlines a detailed protocol for the laboratory-scale synthesis of this aldehyde, starting from 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The described method involves a selective O-difluoromethylation reaction.

Chemical Properties

  • Molecular Formula: C₈H₆F₂O₃[1][3]

  • Molecular Weight: 188.13 g/mol [3]

  • Appearance: Off-white powder[1]

  • CAS Number: 151103-08-1[1][3]

Synthesis Pathway

The synthesis proceeds via a selective nucleophilic substitution reaction on 3,4-dihydroxybenzaldehyde. The 4-position hydroxyl group is more acidic and therefore preferentially deprotonated by a mild base. The resulting phenoxide then reacts with a difluoromethylating agent. Two common methods for difluoromethylation are presented: using sodium chlorodifluoroacetate or chlorodifluoromethane gas.

// Nodes start [label="3,4-Dihydroxybenzaldehyde\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Difluoromethylation Reaction\n(Base + Reagent in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Acidic Workup\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Column Chromatography\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3-(Difluoromethoxy)-\n4-hydroxybenzaldehyde", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", penwidth=2, color="#4285F4"];

// Edges start -> react [color="#5F6368", arrowhead=normal, penwidth=1.5]; react -> workup [color="#5F6368", arrowhead=normal, penwidth=1.5]; workup -> purify [color="#5F6368", arrowhead=normal, penwidth=1.5]; purify -> product [color="#5F6368", arrowhead=normal, penwidth=1.5]; }

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Using Sodium Chlorodifluoroacetate

This protocol is adapted from a method utilizing solid sodium chlorodifluoroacetate as the difluoromethylating agent, which is often easier to handle than a gas.[4]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
3,4-DihydroxybenzaldehydeC₇H₆O₃138.125.10 g36.91.0
Sodium CarbonateNa₂CO₃105.9911.73 g110.73.0
Sodium ChlorodifluoroacetateC₂ClF₂NaO₂152.468.57 g56.11.5
Dimethylformamide (DMF)C₃H₇NO73.09250 mL--
Ethyl AcetateC₄H₈O₂88.11As needed--
Petroleum Ether--As needed--
1.0 M Hydrochloric AcidHCl36.46As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--

Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol) and sodium carbonate (11.73 g, 110.7 mmol) in 250 mL of DMF.

  • Addition of Reagent: Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol) dissolved in 20 mL of water to the suspension.

  • Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After 6 hours, cool the reaction mixture to room temperature. Carefully adjust the pH of the solution to 5-6 using 1.0 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent of ethyl acetate:petroleum ether (1:20 v/v).[4]

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Expected Yield: Approximately 57.5%.[4]

Protocol 2: Using Chlorodifluoromethane Gas

This method employs chlorodifluoromethane gas as the reagent, which requires a specialized setup for gas handling.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
3,4-DihydroxybenzaldehydeC₇H₆O₃138.12100 g7241.0
Anhydrous Potassium CarbonateK₂CO₃138.21120 g8681.2
Chlorodifluoromethane GasCHClF₂86.47As needed--
Dimethylformamide (DMF), dryC₃H₇NO73.091.0 L--

Procedure

  • Reaction Setup: To a well-stirred suspension of 3,4-dihydroxybenzaldehyde (100 g) and anhydrous potassium carbonate (120 g) in dry N,N-dimethylformamide (1.0 L) in a suitable reactor, heat the mixture to 80-85°C.[5]

  • Gas Introduction: Pass chlorodifluoromethane gas through the suspension for approximately 30 minutes at 80-85°C.[5]

  • Reaction: Continue stirring the reaction at this temperature. After one hour, an additional portion of potassium carbonate may be added to drive the reaction to completion.[5]

  • Workup and Purification: Once the reaction is complete (as determined by TLC), cool the mixture. The crude product can be isolated by quenching with water and extracting with a suitable organic solvent. The product is then purified via silica gel column chromatography.[5]

Expected Yield: 25-30%.[5]

Data Summary

Product Characterization

PropertyValue
Appearance Off-white to yellow solid powder[1][6]
Purity (Assay) ≥99.0%[1]
Boiling Point 280.6 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
MS (ESI+) [M+H]⁺: 189.0368[6]

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethylformamide (DMF) is a reproductive toxin; handle with extreme care.

  • Chlorodifluoromethane is a gas; ensure the setup is secure to prevent leaks.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

  • Store the final product in a cool, dry, and well-ventilated place with containers tightly closed.[1]

References

Application Notes and Protocols: Industrial Manufacturing of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1]. Its synthesis is of significant industrial interest, with a focus on achieving high yield, purity, and cost-effectiveness. This document outlines the primary industrial manufacturing processes for this compound, providing detailed experimental protocols and comparative data.

The compound, with the CAS number 151103-08-1 and a molecular formula of C8H6F2O3, is an off-white powder[1][2]. It is also known by the synonym 4-(Difluoromethoxy)-3-hydroxybenzaldehyde[1][3][4].

Synthesis Overview

The industrial production of this compound predominantly starts from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde)[5][6][7]. The core of the synthesis is the selective difluoromethoxylation of the hydroxyl group at the 4-position. Two primary methods are employed, differing in the choice of the difluoromethylating agent:

  • Method A: Using Chlorodifluoromethane (CHClF2) gas.

  • Method B: Using Sodium Chlorodifluoroacetate (ClCF2COONa).

The selective reaction at the 4-hydroxyl group is attributed to its higher acidity compared to the 3-hydroxyl group.

Method A: Synthesis using Chlorodifluoromethane

This process involves the reaction of 3,4-dihydroxybenzaldehyde with chlorodifluoromethane gas in the presence of a base and a phase transfer catalyst.

Quantitative Data Summary
ParameterValueReference
Starting Material 3,4-Dihydroxybenzaldehyde[8]
Difluoromethylating Agent Chlorodifluoromethane (gas)[8]
Base Sodium Hydroxide (30% solution)[8]
Catalyst n-Butylammonium bromide[8]
Solvent Isopropanol, DMF, or 1,4-Dioxane[8]
Reaction Temperature 60-120 °C[8]
Reaction Time 5-6 hours[8]
Yield 43.6% - 49%[8]
Purity (HPLC) >98%[8]
Experimental Protocol
  • Reaction Setup: To a suitable reactor, add 3,4-dihydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (0.01 eq) to the chosen solvent (e.g., isopropanol, 60 mL for 5.00 g of starting material). Stir the mixture at room temperature for 20 minutes.

  • Base Addition: Add a 30% sodium hydroxide solution (1.1 eq) and continue stirring at room temperature for 30 minutes.

  • Reaction: Slowly heat the mixture to 65 °C. Begin bubbling chlorodifluoromethane gas into the reaction mixture, maintaining the temperature between 60-65 °C.

  • Staged Base Addition: After 1.5 hours, add another portion of 30% sodium hydroxide solution (0.3 eq). Repeat this addition after another 1.5 hours.

  • Reaction Completion and Quenching: Continue the reaction for a total of 5-6 hours. Cool the reaction mixture to 15 °C and add water to terminate the reaction.

  • Work-up and Purification: Filter the mixture to remove any solid residue. Extract the filtrate with ethyl acetate. Combine the organic phases and wash with water until neutral. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: petroleum ether:ethyl acetate 5:1) to yield this compound as a white solid powder[8].

Synthesis Workflow: Method A

G Workflow for Synthesis using Chlorodifluoromethane cluster_0 Reaction Preparation cluster_1 Difluoromethoxylation Reaction cluster_2 Work-up and Purification Start 3,4-Dihydroxybenzaldehyde, n-Butylammonium bromide, Solvent Base_Addition Add 30% NaOH Solution Start->Base_Addition Stir 20 min Heating Heat to 65°C Base_Addition->Heating Gas_Introduction Introduce CHClF2 Gas (Maintain 60-65°C) Heating->Gas_Introduction Staged_Base_1 Add 30% NaOH (0.3 eq) after 1.5h Gas_Introduction->Staged_Base_1 Staged_Base_2 Add 30% NaOH (0.3 eq) after another 1.5h Staged_Base_1->Staged_Base_2 Quenching Cool to 15°C Add Water Staged_Base_2->Quenching Total 5-6h Extraction Filter and Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-(Difluoromethoxy)-4- hydroxybenzaldehyde Purification->Product

Caption: Synthesis workflow using chlorodifluoromethane.

Method B: Synthesis using Sodium Chlorodifluoroacetate

This approach utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent, which can be more manageable on an industrial scale compared to handling a gas.

Quantitative Data Summary
ParameterValueReference
Starting Material 3,4-Dihydroxybenzaldehyde[5]
Difluoromethylating Agent Sodium Chlorodifluoroacetate[5]
Base Sodium Carbonate (Na2CO3)[5]
Solvent Dimethylformamide (DMF)[5]
Molar Ratio (Start:Base:Agent) 1 : 3 : 1.5[5]
Reaction Temperature 80 °C[5]
Reaction Time 6 hours[5]
Yield 57.5% (monosubstituted)[5]
By-product Yield 3.75% (disubstituted)[5]
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add an aqueous solution of sodium chlorodifluoroacetate (1.5 eq).

  • Reaction: Heat the mixture to 80 °C and maintain for 6 hours.

  • Reaction Completion and Quenching: Cool the reaction to room temperature.

  • Work-up and Purification: Adjust the pH of the reaction mixture to 5-6 using 1.0 M hydrochloric acid. Extract the product with ethyl acetate (3x). Combine the organic layers and dry over anhydrous MgSO4. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product via column chromatography (eluent: ethyl acetate:petroleum ether 1:20) to yield the monosubstituted product[5].

Synthesis Workflow: Method B

G Workflow for Synthesis using Sodium Chlorodifluoroacetate cluster_0 Reaction Setup cluster_1 Difluoromethoxylation Reaction cluster_2 Work-up and Purification Start 3,4-Dihydroxybenzaldehyde, Sodium Carbonate, DMF Reagent_Addition Add Sodium Chlorodifluoroacetate Solution Start->Reagent_Addition Heating Heat to 80°C for 6 hours Reagent_Addition->Heating Cooling Cool to Room Temperature Heating->Cooling pH_Adjustment Adjust pH to 5-6 with HCl Cooling->pH_Adjustment Extraction Extract with Ethyl Acetate pH_Adjustment->Extraction Purification Column Chromatography Extraction->Purification Product 3-(Difluoromethoxy)-4- hydroxybenzaldehyde Purification->Product

Caption: Synthesis workflow using sodium chlorodifluoroacetate.

Discussion and Industrial Perspective

Both methods provide viable routes for the industrial synthesis of this compound.

  • Method A (Chlorodifluoromethane): This method utilizes a gaseous reagent, which can present challenges in handling and containment on a large scale. However, it is a well-established process. The yield is moderate, and the process requires careful control of temperature and reagent addition.

  • Method B (Sodium Chlorodifluoroacetate): This method offers the advantage of using a solid, more easily handled difluoromethylating agent. The reported yield is higher than that for Method A, with good selectivity for the desired monosubstituted product[5]. The formation of a small amount of the disubstituted by-product necessitates purification, which is standard for industrial processes.

The choice of method for industrial production will depend on factors such as equipment availability, safety protocols for handling gaseous reagents, reagent cost, and desired throughput and purity. The higher yield and operational simplicity of Method B make it an attractive option for large-scale manufacturing.

Product Specifications

The final product, this compound, is typically supplied as an off-white powder with a purity of ≥99.0%[1]. Key physical properties include a boiling point of 280.6±35.0 °C at 760 mmHg and a flash point of 123.5±25.9 °C[1].

Safety Considerations

  • 3,4-Dihydroxybenzaldehyde: May cause skin and serious eye irritation, as well as respiratory irritation[6].

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[3].

  • Chlorodifluoromethane: A gas that requires specialized handling equipment.

  • Solvents (DMF, Isopropanol): Standard precautions for handling flammable and potentially toxic organic solvents should be followed.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times. All operations should be conducted in a well-ventilated area or fume hood.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. This key intermediate is crucial in the production of various pharmaceuticals, including Roflumilast, a treatment for chronic obstructive pulmonary disease (COPD).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent starting material is 3,4-dihydroxybenzaldehyde, also known as protocatechuic aldehyde.[1][3][4] This compound provides the necessary catechol framework for the selective difluoromethylation.

Q2: What are the primary difluoromethylating agents used in this synthesis?

A2: The two main types of difluoromethylating agents employed are:

  • Chlorodifluoromethane (CHF₂Cl): A gaseous reagent.[1][4][5] Its use can present challenges in terms of handling and accurate dosing, potentially impacting reaction selectivity.[1]

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A solid reagent that is often easier to handle and quantify than its gaseous counterpart.[1][6][7]

Q3: What is the major side reaction to be aware of during the synthesis?

A3: The primary side reaction is the over-difluoromethylation at both hydroxyl positions of the 3,4-dihydroxybenzaldehyde, leading to the formation of a disubstituted byproduct.[1] Controlling the reaction's selectivity to favor monosubstitution at the 4-position is a key challenge.

Q4: What are typical yields for this reaction?

A4: Reported yields can vary significantly depending on the chosen reagents and reaction conditions. Some patented methods claim yields for the desired monosubstituted product as high as 57.5%, with the disubstituted byproduct at around 3.75%.[1] Other protocols report yields ranging from 25-30% to over 80% under different conditions.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Low yields of this compound can be attributed to several factors. The following troubleshooting steps can help optimize the reaction for a better outcome.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions. The optimal temperature range is typically between 60-120°C.[1][5] It is advisable to perform small-scale experiments to determine the ideal temperature for your specific setup.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial for maximizing the yield of the monosubstituted product. An excess of the difluoromethylating agent can increase the formation of the disubstituted byproduct. A common molar ratio for 3,4-dihydroxybenzaldehyde to base to sodium chlorodifluoroacetate is in the range of 1:0.5:0.5 to 1:2:1.5.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper contact between the reactants. Inadequate mixing can result in localized concentration gradients and reduced reaction rates.

  • Choice of Base and Solvent: The selection of the base and solvent system can significantly influence the reaction's efficiency and selectivity. Commonly used bases include potassium carbonate, sodium carbonate, and sodium hydroxide.[1][4] Solvents such as DMF, DMSO, and isopropanol are frequently employed.[1][5] The optimal combination may need to be determined empirically.

Issue 2: High Levels of Disubstituted Byproduct

The formation of the disubstituted byproduct is the most common impurity. Minimizing its formation is key to achieving high purity of the desired product.

Possible Causes and Solutions:

  • Excess Difluoromethylating Agent: As mentioned, using a large excess of the difluoromethylating agent will drive the reaction towards the formation of the disubstituted product. Carefully controlling the stoichiometry is the primary method to mitigate this.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to an increase in the disubstituted byproduct. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to stop the reaction at the optimal time.[6]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the disubstituted product. If high levels of this impurity are observed, consider running the reaction at a lower temperature for a longer duration.

Issue 3: Difficulty in Product Purification

Separating the desired this compound from the starting material, disubstituted byproduct, and other impurities can be challenging.

Solutions:

  • Column Chromatography: This is a standard and effective method for purifying the product. A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexane).[1][6] The polarity of the eluent can be adjusted to achieve optimal separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Acid-Base Extraction: An aqueous workup with acidification can help in the initial separation of phenolic compounds from non-acidic impurities.[6] The reaction mixture is typically acidified, followed by extraction with an organic solvent like ethyl acetate.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

Starting MaterialDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield of Monosubstituted Product (%)Yield of Disubstituted Byproduct (%)Reference
3,4-dihydroxybenzaldehydeSodium ChlorodifluoroacetateNa₂CO₃DMF80657.53.75[1]
3,4-dihydroxybenzaldehydeChlorodifluoromethanePotassium CarbonateDMF80-85125-30Not specified[4]
4-hydroxy-3-methoxybenzaldehydeSodium 2-chloro-2,2-difluoroacetateCaesium CarbonateDMF/Water1003.591Not applicable[6]
3,4-dihydroxybenzaldehydeChlorodifluoromethaneSodium HydroxideDMF70-755-648.2Not specified[5]

Experimental Protocols

Protocol 1: Synthesis using Sodium Chlorodifluoroacetate

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a round-bottomed flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

  • Addition of Reagent: Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water to the suspension.

  • Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Adjust the pH to 5-6 with 1.0 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Collect the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20).

Protocol 2: Synthesis using Chlorodifluoromethane Gas

This protocol is based on a described synthetic method.[4]

  • Reaction Setup: To a well-stirred suspension of 3,4-dihydroxybenzaldehyde and anhydrous potassium carbonate in dry DMF, prepare for gas introduction.

  • Gas Introduction: Heat the suspension to 80-85°C and pass chlorodifluoromethane gas through the mixture for approximately 30 minutes.

  • Reaction: Continue to stir the reaction at this temperature for about an hour.

  • Workup and Purification: The patent suggests that after the reaction, the crude product is purified through a silica gel column. The specific workup procedure before chromatography would typically involve quenching the reaction, filtering any solids, and extracting the product into an organic solvent.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 3,4-dihydroxybenzaldehyde 3,4-dihydroxybenzaldehyde Desired_Product 3-(Difluoromethoxy)-4- hydroxybenzaldehyde 3,4-dihydroxybenzaldehyde->Desired_Product Base, Solvent, Heat Difluoromethylating_Agent CHF₂Cl or ClCF₂COONa Difluoromethylating_Agent->Desired_Product Side_Product Disubstituted Byproduct Difluoromethylating_Agent->Side_Product Desired_Product->Side_Product Excess Agent/ Time

Caption: Synthetic pathway for this compound highlighting the formation of the primary side product.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_analysis Analysis & Action cluster_solution Potential Solutions Start Low Yield or High Impurity Check_Stoichiometry Verify Reactant Ratios Start->Check_Stoichiometry Review_Temp_Time Analyze Temp. & Time Start->Review_Temp_Time Evaluate_Purification Assess Purification Method Start->Evaluate_Purification Adjust_Ratios Adjust Stoichiometry Check_Stoichiometry->Adjust_Ratios Optimize_Conditions Optimize Reaction Conditions Review_Temp_Time->Optimize_Conditions Refine_Purification Refine Chromatography/ Recrystallization Evaluate_Purification->Refine_Purification

References

Technical Support Center: Purification of Crude 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(Difluoromethoxy)-4-hydroxybenzaldehyde by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound.[1][2] Alumina can also be considered, particularly if the compound shows instability on the slightly acidic silica gel.[3][4]

Q2: Which solvent systems are suitable for the column chromatography of this compound?

A2: A mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate is typically effective.[1][2][3][5] The optimal ratio will depend on the specific impurity profile of your crude material. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[3][6] A good starting point for TLC analysis is a 5:1 to 20:1 mixture of petroleum ether:ethyl acetate.[1][2]

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities can include unreacted starting materials such as 3,4-dihydroxybenzaldehyde, and by-products like the corresponding disubstituted product.[2] The synthesis method may also introduce other reagents and side products.

Q4: My compound is not eluting from the column. What could be the issue?

A4: This could be due to several factors: the solvent system may be too non-polar, the compound may have decomposed on the silica gel, or it may have a very high affinity for the stationary phase.[7] Try increasing the polarity of the mobile phase gradually. If decomposition is suspected, testing the compound's stability on a TLC plate spotted with the crude mixture and left for some time can be a quick check.

Q5: The separation between my desired product and an impurity is poor. How can I improve it?

A5: To improve separation, you can try using a less polar solvent system (if the compounds are eluting too quickly), use a longer column to increase the surface area for separation, or try a different solvent system altogether.[3][8] Sometimes, switching to a different stationary phase like alumina can also resolve separation issues.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate solvent system.[8]- Column overloading.- Poorly packed column (channeling).- Optimize the solvent system using TLC to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.[9]
Compound Tailing - Strong interaction between the phenolic hydroxyl group and the acidic silica gel.[8]- The compound might be too polar for the chosen solvent system.- Add a small amount of a polar solvent like methanol (up to 1-2%) to the eluent to reduce tailing.- Consider using a different stationary phase like neutral alumina.[3]
No Compound Eluting - The mobile phase is not polar enough to move the compound.- The compound may have decomposed on the column.[7]- Gradually increase the polarity of the mobile phase.- If decomposition is suspected, consider deactivating the silica gel with triethylamine or switching to a less acidic stationary phase.[3]
Crystallization on the Column - The compound is not very soluble in the mobile phase.[7]- Try a different solvent system in which the compound is more soluble.- Pre-adsorbing the crude material onto a small amount of silica before loading can sometimes help.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude this compound

  • Developing chamber

  • Various solvents (e.g., petroleum ether, ethyl acetate, hexane, dichloromethane)

  • Capillary tubes for spotting

  • UV lamp

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.

  • Prepare different solvent systems with varying polarities (e.g., Petroleum Ether:Ethyl Acetate in ratios of 20:1, 10:1, 5:1, and 2:1).

  • Pour a small amount of a chosen solvent system into the developing chamber and allow it to saturate.

  • Place the spotted TLC plate into the chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.25-0.35.[6]

Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (for column chromatography)

  • Optimized mobile phase (from TLC analysis, e.g., Petroleum Ether:Ethyl Acetate 5:1)[1]

  • Crude this compound

  • Sand

  • Cotton or glass wool

  • Collection tubes/flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[9]

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Begin eluting the column, collecting the eluent in fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[4]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc TLC Optimization pack Pack Column tlc->pack slurry Prepare Silica Slurry slurry->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_tailing Peak Shape Issues start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution tailing Compound Tailing start->tailing sol_sys Optimize Solvent System (TLC) poor_sep->sol_sys Inappropriate Solvent? col_load Reduce Column Loading poor_sep->col_load Overloaded? repack Repack Column poor_sep->repack Channeling? inc_pol Increase Mobile Phase Polarity no_elution->inc_pol Too Non-Polar? check_decomp Check for Decomposition no_elution->check_decomp Decomposed? add_mod Add Polar Modifier tailing->add_mod Strong Interaction? change_stat Change Stationary Phase tailing->change_stat Acidic Silica Issue?

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: 3-(Difluoromethoxy)-4-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic route starts from 3,4-dihydroxybenzaldehyde. The core of the synthesis is the selective difluoromethylation of the hydroxyl group at the 4-position. This is typically achieved using a difluoromethylating agent in the presence of a base and a suitable solvent.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges in the synthesis of this compound are:

  • Low Yield: Achieving high yields can be difficult, with some reported methods resulting in yields as low as 20-40%.[1]

  • Formation of By-products: A significant side reaction is the difluoromethylation of both hydroxyl groups, leading to the formation of 3,4-bis(difluoromethoxy)benzaldehyde.[1] Another potential by-product is the isomer where the 3-position hydroxyl group is difluoromethylated.

  • Selectivity: Achieving high selectivity for the desired 4-O-difluoromethylated product over the 3-O-difluoromethylated and the di-substituted product is a key challenge.[1]

  • Reagent Handling: Some difluoromethylating agents, like gaseous chlorodifluoromethane, are toxic and difficult to handle, posing safety risks and challenges in controlling stoichiometry.[1]

Q3: How can I minimize the formation of the di-substituted by-product?

A3: To minimize the formation of 3,4-bis(difluoromethoxy)benzaldehyde, careful control of the reaction stoichiometry is crucial. Using a molar equivalent of the difluoromethylating agent closer to a 1:1 ratio with the starting material is recommended. One study reported that using a 1.5 molar equivalent of sodium chlorodifluoroacetate resulted in only 3.75% of the di-substituted product.[1] Additionally, optimizing the reaction time and temperature can help improve selectivity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product 1. Inefficient Difluoromethylating Agent: Gaseous reagents like chlorodifluoromethane can be difficult to quantify and may lead to poor conversion.[1][2] 2. Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can significantly impact the yield. 3. Poor Selectivity: Formation of multiple products reduces the yield of the target compound.[1] 4. Incomplete Reaction: Insufficient reaction time or temperature.1. Switch to a Solid Difluoromethylating Agent: Consider using sodium chlorodifluoroacetate, which is easier to handle and allows for more precise stoichiometry.[1] 2. Optimize Reaction Parameters: Experiment with different bases (e.g., K₂CO₃, Na₂CO₃, NaOH), solvents (e.g., DMF, isopropanol), and temperatures (60-120°C).[1][3] The use of a phase transfer catalyst like n-butylammonium bromide has been shown to improve yields.[3] 3. Control Stoichiometry: Carefully control the molar ratio of reactants. A recommended molar ratio of 3,4-dihydroxybenzaldehyde:alkali:sodium chlorodifluoroacetate is 1:2:1.5.[1] 4. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction until the starting material is consumed.
High Percentage of Di-substituted By-product 1. Excess Difluoromethylating Agent: Using a large excess of the difluoromethylating agent will favor the di-substitution. 2. Prolonged Reaction Time or High Temperature: Harsher reaction conditions can lead to the second hydroxyl group reacting.1. Reduce Molar Equivalents of Difluoromethylating Agent: Use a molar ratio closer to 1:1. A slight excess (e.g., 1.5 equivalents) may be optimal to drive the reaction to completion while minimizing di-substitution.[1] 2. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is maximized. A study showed good results reacting at 80°C for 6 hours.[1]
Difficulty in Product Purification 1. Presence of Multiple By-products: Close-eluting isomers and the di-substituted product can make chromatographic separation challenging. 2. Residual Starting Material: Incomplete reaction leads to contamination with 3,4-dihydroxybenzaldehyde.1. Optimize Reaction Selectivity: Improving the selectivity of the reaction will simplify the purification process. 2. Effective Chromatographic Separation: Use column chromatography with an appropriate eluent system. A common system is ethyl acetate:petroleum ether (e.g., 1:20).[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Chlorodifluoroacetate

This protocol is based on a method reported to achieve a yield of 57.5% for the monosubstituted product.[1]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • Dimethylformamide (DMF)

  • 1.0 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum Ether

Procedure:

  • In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.

  • Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Cool the reaction to room temperature.

  • Adjust the pH of the reaction mixture to 5-6 using 1.0 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20).

Protocol 2: Synthesis using Gaseous Chlorodifluoromethane

This protocol describes a method using gaseous chlorodifluoromethane, which has been reported to yield 25-30% of the product.[2]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Chlorodifluoromethane gas (ClCF₂H)

Procedure:

  • To a well-stirred suspension of 3,4-dihydroxybenzaldehyde and anhydrous potassium carbonate in dry DMF, pass chlorodifluoromethane gas for approximately 30 minutes at 80-85°C.

  • Continue stirring the reaction mixture at this temperature.

  • After one hour, introduce more chlorodifluoromethane gas for another 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.

  • Purify the product by column chromatography.

Data Summary

Table 1: Comparison of Reaction Conditions and Yields

Starting MaterialDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)By-product (%)Reference
3,4-dihydroxybenzaldehydeSodium ChlorodifluoroacetateNa₂CO₃DMF/Water80657.53.75 (di-substituted)[1]
3,4-dihydroxybenzaldehydeChlorodifluoromethaneK₂CO₃DMF80-85~225-30Not specified[2]
3,4-dihydroxybenzaldehydeChlorodifluoromethaneNaOHIsopropanol60-655-648.3Not specified[3]
3,4-dihydroxybenzaldehydeChlorodifluoromethaneNaOHDMF70-755-643.6Not specified[3]
4-hydroxy-3-methoxybenzaldehydeSodium 2-chloro-2,2-difluoroacetateCs₂CO₃DMF/Water1003.591Not specified[4]
4-hydroxy-3-methoxybenzaldehydeMonochlorodifluoromethaneNaOHDMF902+80Not specified[4]

Note: The last two entries are for a structurally similar compound and are included to provide further insight into potential optimization strategies.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Add 3,4-dihydroxybenzaldehyde, base, and solvent to flask B 2. Add difluoromethylating agent A->B C 3. Heat and stir for specified time (e.g., 80°C for 6h) B->C D 4. Monitor reaction by TLC/HPLC C->D E 5. Cool reaction and quench D->E Reaction Complete F 6. pH adjustment (if necessary) E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate organic phase G->H I 9. Column Chromatography H->I J 10. Characterize pure product I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Problem1 High di-substituted by-product? Start->Problem1 Solution1 Reduce equivalents of difluoromethylating agent. Optimize reaction time. Problem1->Solution1 Yes Problem2 Incomplete reaction? Problem1->Problem2 No End Yield Improved Solution1->End Solution2 Increase reaction time/temperature. Consider a more reactive base or phase transfer catalyst. Problem2->Solution2 Yes Problem3 Poor reagent quality? Problem2->Problem3 No Solution2->End Solution3 Use fresh, high-purity reagents. Handle gaseous reagents with care. Problem3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

troubleshooting low yield in Roflumilast synthesis using 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Roflumilast, particularly when using 3-(Difluoromethoxy)-4-hydroxybenzaldehyde as a key intermediate.

Troubleshooting Guide: Low Yield in Roflumilast Synthesis

This guide addresses common issues that can lead to diminished yields at critical stages of the Roflumilast synthesis.

Question 1: My overall yield for Roflumilast is significantly lower than expected. What are the most critical steps to investigate?

Answer: Low overall yield in Roflumilast synthesis can often be traced back to inefficiencies in a few key transformations. Based on established synthetic routes, the following steps are critical checkpoints:

  • Step 1: Difluoromethoxylation of 3,4-dihydroxybenzaldehyde. Incomplete or non-selective reaction at this stage will significantly impact the availability of the crucial intermediate, this compound.

  • Step 2: Etherification of this compound. The subsequent etherification with a cyclopropylmethyl halide is another yield-defining step. Suboptimal conditions can lead to unreacted starting material or the formation of byproducts.

  • Step 3: Amide Coupling. The final coupling reaction between the benzoic acid derivative and 3,5-dichloro-4-aminopyridine is critical. Poor activation of the carboxylic acid or competing side reactions can drastically reduce the yield of Roflumilast.

  • Step 4: Purification. Yield loss during purification steps, such as column chromatography or recrystallization, is a common issue. Inefficient separation of impurities can necessitate discarding significant portions of the product. An improved process that avoids column purification has been noted to lead to higher, more commercially feasible yields.[1]

To pinpoint the issue, it is recommended to analyze the purity and yield of the isolated intermediate at each of these stages.

Question 2: I am observing a significant amount of a bis-difluoromethoxy impurity. How can I prevent its formation?

Answer: The formation of N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide (Roflumilast impurity-I) is a known issue that directly competes with the desired reaction pathway, thereby reducing the yield.[2] This impurity arises from the difluoromethoxylation of the free hydroxyl group on this compound.

To minimize the formation of this impurity, consider the following strategies:

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate). Using a significant excess can drive the formation of the bis-difluoromethoxy byproduct.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can also promote the secondary difluoromethoxylation.[3] Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Protective Group Strategy: Although it adds steps to the synthesis, protecting the free hydroxyl group of this compound before the subsequent etherification and deprotecting it later can completely prevent the formation of this impurity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for when synthesizing Roflumilast using this compound?

A1: Several process-related impurities can form, leading to lower yields and complicating purification. Key impurities to monitor include:

  • Roflumilast Impurity I: N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide.[2]

  • Roflumilast Impurity II: 4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide.[2]

  • Roflumilast Impurity III: 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide.[2]

  • Roflumilast Impurity-VIII: 3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide.[2]

The presence of these impurities suggests issues with selectivity, reaction control, or the purity of starting materials and intermediates.

Q2: My etherification of this compound with cyclopropylmethyl bromide is sluggish and gives a low yield. What can I do?

A2: Incomplete etherification is a common bottleneck. To improve the yield of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, consider the following:

  • Base Selection: The choice and amount of base are crucial. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[2] Ensure the base is fresh and appropriately dried.

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally effective.[2] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the halide.

  • Temperature: Gently heating the reaction mixture (e.g., to 70-80°C) can increase the reaction rate, but excessive heat may lead to side reactions.[2]

  • Purity of Starting Materials: Ensure the this compound and cyclopropylmethyl bromide are of high purity. Impurities in the starting materials can inhibit the reaction. The aldehyde is typically supplied as an off-white powder with a purity of ≥99.0%.[4]

Q3: I am struggling with the final purification of Roflumilast. Can you suggest an alternative to column chromatography?

A3: Column chromatography can indeed lead to significant product loss. A more scalable and potentially higher-yielding approach is recrystallization. One patented process emphasizes avoiding column chromatography to achieve a commercially viable process with high yields.[1] Experiment with different solvent systems to find one that effectively separates Roflumilast from the major impurities. A mixture of ethyl acetate and heptane has been mentioned as a solvent system for the purification of an intermediate, suggesting that similar solvent systems could be explored for the final product.[1]

Data Presentation

Table 1: Summary of Key Intermediates and Reagents

Compound NameMolecular FormulaMolecular WeightRole in Synthesis
3,4-DihydroxybenzaldehydeC₇H₆O₃138.12Starting Material
This compoundC₈H₆F₂O₃188.13Key Intermediate[4]
Cyclopropylmethyl bromideC₄H₇Br135.00Reagent for Etherification
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidC₁₂H₁₂F₂O₄258.22Key Intermediate for Amide Coupling
3,5-Dichloro-4-aminopyridineC₅H₄Cl₂N₂163.01Coupling Partner
RoflumilastC₁₇H₁₄Cl₂F₂N₂O₃403.21Final Product[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclopropylmethoxy-3-difluoromethoxy benzaldehyde

This protocol is adapted from a documented synthesis of a related intermediate.[2]

  • To a suspension of 4-Cyclopropylmethoxy-3-hydroxybenzaldehyde (5 g, 0.026 mol) and potassium carbonate (6.4 g, 0.046 mol) in N,N-Dimethylformamide (50 ml), add sodium chlorodifluoroacetate (5.1 g, 0.033 mol) at 20-30°C.

  • Heat the resulting reaction mixture to 70-80°C.

  • Stir at this temperature for approximately 3 hours, monitoring the reaction for completion (e.g., by TLC).

  • After completion, cool the reaction mass to 20-30°C.

  • Filter the reaction mass and wash the solid with N,N-Dimethylformamide (5 ml).

  • The filtrate contains the desired product, which can be further purified by extraction and recrystallization.

Protocol 2: Preparation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol is based on a described oxidation procedure.[1]

  • In a reaction vessel, prepare a solution of 3-cyclopropylmethoxy-4-difluoromethoxy benzaldehyde in an appropriate solvent (e.g., a mixture of acetonitrile and water).

  • Cool the reaction mass to 5-10°C with stirring.

  • In a separate vessel, dissolve sodium chlorite (1.63 equivalents) in water (1.5 volumes with respect to the aldehyde).

  • Add the sodium chlorite solution dropwise to the aldehyde solution, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1 hour at 5-10°C.

  • Upon completion, add water to precipitate the product as a white slurry.

  • Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain the benzoic acid derivative.

Visualizations

Roflumilast_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde This compound This compound 3,4-Dihydroxybenzaldehyde->this compound Difluoromethoxylation 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde This compound->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Etherification 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Oxidation Roflumilast Roflumilast 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid->Roflumilast Amide Coupling

Caption: Synthetic workflow for Roflumilast.

Low_Yield_Troubleshooting Start Low Overall Yield CheckStep1 Analyze Difluoromethoxylation Step Start->CheckStep1 CheckStep2 Analyze Etherification Step Start->CheckStep2 CheckStep3 Analyze Amide Coupling Step Start->CheckStep3 CheckPurification Evaluate Purification Loss Start->CheckPurification Impurity1 Bis-difluoromethoxy impurity? CheckStep1->Impurity1 IncompleteReaction2 Incomplete reaction? CheckStep2->IncompleteReaction2 LowYield3 Low coupling efficiency? CheckStep3->LowYield3 Solution4 Develop Recrystallization Protocol CheckPurification->Solution4 Solution1 Control Stoichiometry & Temperature Impurity1->Solution1 Yes Solution2 Optimize Base, Solvent, & Temperature IncompleteReaction2->Solution2 Yes Solution3 Check Acid Activation & Reagent Purity LowYield3->Solution3 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, a key intermediate for pharmaceuticals like Roflumilast.[1][2][3][4] The focus is on the common challenges encountered during its synthesis from 3,4-dihydroxybenzaldehyde, with particular attention to the effects of solvents on reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in this synthesis, with historical methods reporting yields as low as 20-30%.[1] Several factors related to reaction conditions and solvent choice can be the cause.

  • Potential Cause 1: Suboptimal Solvent Choice.

    • Explanation: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.[5] Polar aprotic solvents like DMF, DMSO, or N,N-dimethylacetamide are generally preferred for this reaction.[1] They effectively solvate the cation of the base (e.g., K⁺, Na⁺), leaving a more reactive "naked" phenoxide anion to react with the difluoromethylating agent. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the desired reaction.[5][6]

    • Solution: If you are using a protic or less polar solvent, consider switching to a high-purity, dry polar aprotic solvent such as DMF or DMSO.[1][5]

  • Potential Cause 2: Inefficient Base or Incorrect Stoichiometry.

    • Explanation: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group. The molar ratio of the base to the starting material is also crucial. An insufficient amount of base will result in incomplete deprotonation and low conversion.

    • Solution: Ensure you are using an appropriate base like potassium carbonate, sodium carbonate, or sodium hydroxide.[1][7][8] Verify the stoichiometry; patent literature suggests using molar equivalents of base ranging from 1.1 to 3 times that of the 3,4-dihydroxybenzaldehyde.[1][7]

  • Potential Cause 3: Inadequate Reaction Temperature.

    • Explanation: The reaction temperature needs to be high enough to promote the reaction but not so high that it causes decomposition of reactants or products.

    • Solution: The optimal temperature range is typically between 60°C and 120°C.[1][7] If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by TLC. A common temperature used is 80-85°C.[8]

Question 2: I am observing a significant amount of the 3,4-bis(difluoromethoxy)benzaldehyde byproduct. How can I improve the selectivity for the desired mono-substituted product?

Answer: Formation of the di-substituted byproduct is a primary factor affecting yield and purification.[1] Selectivity for the more acidic 4-hydroxyl group is key.

  • Potential Cause 1: Molar Ratio of Difluoromethylating Agent.

    • Explanation: Using a large excess of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane gas) will inevitably lead to a higher proportion of the di-substituted product.

    • Solution: Carefully control the stoichiometry. Use a molar equivalent ratio of the difluoromethylating agent closer to 1:1 with the starting material. Some protocols suggest a slight excess (e.g., 1.5 equivalents) to drive the reaction to completion, but this is a parameter that may require optimization.[1]

  • Potential Cause 2: Solvent System.

    • Explanation: The solvent system can influence the relative reactivity of the two hydroxyl groups. While not extensively documented in the provided literature, differential solvation of the two possible phenoxides could play a role in selectivity.

    • Solution: The use of DMF is reported to give good selectivity, achieving a 57.5% yield of the mono-substituted product versus only 3.75% of the di-substituted product.[1] Sticking to established solvent systems like DMF is recommended for achieving higher selectivity.

Question 3: The purification of the final product is difficult, and I am struggling to isolate pure 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

Answer: Purification can be challenging due to the presence of the starting material and the di-substituted byproduct, which may have similar polarities.[1]

  • Potential Cause 1: Ineffective Workup Procedure.

    • Explanation: The workup procedure is critical for removing inorganic salts and unreacted polar reagents before chromatographic purification.

    • Solution: After the reaction, ensure the mixture is cooled and the pH is adjusted to 5-6 with an acid like HCl.[1] This protonates the unreacted phenoxide, making the desired product and byproducts more soluble in an organic extraction solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Potential Cause 2: Inappropriate Column Chromatography Conditions.

    • Explanation: Achieving good separation via column chromatography requires an optimized solvent system (eluent).

    • Solution: Use Thin Layer Chromatography (TLC) to determine the best eluent system before running a column. A common system described in the literature is a mixture of ethyl acetate and petroleum ether (or hexane), for example, in a 1:20 or 1:5 ratio.[1][7] The phenolic hydroxyl group can cause tailing on the silica gel; adding a small amount of acetic acid to the eluent might improve separation in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde? A1: The solvent's primary role is to dissolve the reactants and facilitate the reaction by stabilizing charged intermediates. Polar aprotic solvents like DMF and DMSO are particularly effective because they solvate the counter-ion (e.g., Na⁺, K⁺) of the deprotonated 3,4-dihydroxybenzaldehyde, which increases the nucleophilicity of the phenoxide oxygen, thereby promoting its reaction with the difluoromethylating agent.[5]

Q2: Which solvents are most commonly recommended for this synthesis? A2: Based on patent literature, the most highly recommended solvents are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide.[1] Other solvents like isopropanol and 1,4-dioxane have also been used, though potentially with lower yields.[7] Combinations including water have also been reported.[1][9]

Q3: How do I choose the best solvent for my specific experimental setup? A3: The choice depends on several factors:

  • Yield and Selectivity: DMF has been shown to provide a good balance of high yield and selectivity for the desired mono-substituted product.[1]

  • Boiling Point and Reaction Temperature: The solvent must be stable at the required reaction temperature (typically 60-120°C). DMF (b.p. 153°C) and DMSO (b.p. 189°C) are suitable for this temperature range.

  • Downstream Processing: Consider the ease of removal. DMF can be difficult to remove completely and requires aqueous washes during workup. Solvents like isopropanol or 1,4-dioxane may be easier to remove under reduced pressure.

  • Safety and Environmental Impact: Consider the toxicity and environmental impact of the solvent.

Q4: What are the main safety precautions to consider with the reagents and solvents used in this synthesis? A4:

  • Solvents: DMF and DMSO are skin-penetrating solvents and can carry dissolved chemicals with them. Always wear appropriate gloves and handle them in a well-ventilated fume hood.

  • Reagents: Chlorodifluoromethane is a gas that poses inhalation risks and requires specialized handling equipment.[1] Sodium chlorodifluoroacetate is a solid and is generally easier to handle.[1] The product, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, may cause skin, eye, and respiratory irritation.[10]

  • General Precautions: Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves. Perform the reaction in a well-ventilated fume hood.

Quantitative Data Summary

The choice of solvent has a demonstrable effect on the reaction yield. The table below summarizes data from various sources.

SolventStarting MaterialReagentBaseTemp. (°C)Time (h)Yield (%)Byproduct Yield (%)Reference
DMF3,4-dihydroxybenzaldehydeSodium chlorodifluoroacetateNa₂CO₃80657.53.75[1]
Isopropanol3,4-dihydroxybenzaldehydeChlorodifluoromethaneNaOH60-655-643.6Not Reported[7]
1,4-Dioxane3,4-dihydroxybenzaldehydeChlorodifluoromethaneNaOH805-647.3Not Reported[7]
DMF/Water4-hydroxy-3-methoxybenzaldehydeSodium chlorodifluoroacetateCs₂CO₃1003.591Not Reported[9]

Note: The DMF/Water example uses a different starting material but illustrates a relevant high-yielding protocol.

Detailed Experimental Protocols

The following is a generalized experimental protocol synthesized from patent literature for the synthesis using sodium chlorodifluoroacetate.

Protocol: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde [1]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzaldehyde (1.0 eq), sodium carbonate (3.0 eq), and N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

    • Stir the resulting suspension at room temperature.

  • Addition of Reagent:

    • Add sodium chlorodifluoroacetate (1.5 eq) to the suspension. It can be added as a solid or as a solution in a minimal amount of water.

  • Reaction:

    • Heat the reaction mixture to 80°C and maintain this temperature for approximately 6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate:petroleum ether eluent) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1.0 M hydrochloric acid (HCl) to adjust the pH of the solution to between 5 and 6.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by a wash with saturated brine to help remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:20) to isolate the pure 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

Visualizations

TroubleshootingWorkflow start Low Yield Observed sub_problem1 Check Reagents & Stoichiometry start->sub_problem1 sub_problem2 Review Reaction Conditions start->sub_problem2 sub_problem3 Evaluate Solvent Choice start->sub_problem3 cause1a Incorrect Base Stoichiometry? sub_problem1->cause1a cause1b Difluoromethylating Agent Ratio Too Low? sub_problem1->cause1b cause2a Temperature Too Low? sub_problem2->cause2a cause2b Reaction Time Too Short? sub_problem2->cause2b cause3a Using Protic Solvent (e.g., Alcohol)? sub_problem3->cause3a cause3b Solvent Not Dry? sub_problem3->cause3b solution1a Adjust Base to 1.1-3.0 eq. cause1a->solution1a solution1b Increase Agent to ~1.5 eq. cause1b->solution1b solution2a Increase Temp. to 60-120°C cause2a->solution2a solution2b Monitor by TLC to Completion cause2b->solution2b solution3a Switch to Polar Aprotic (DMF, DMSO) cause3a->solution3a solution3b Use Anhydrous Solvent cause3b->solution3b SynthesisWorkflow cluster_react Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification Phase charge 1. Charge Reactants (3,4-Dihydroxybenzaldehyde, Base, Solvent) add_reagent 2. Add Difluoromethylating Agent charge->add_reagent react 3. Heat Reaction (e.g., 80°C, 6h) add_reagent->react quench 4. Cool & Adjust pH to 5-6 react->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify product Pure Product purify->product

References

degradation pathways of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during experimental studies, particularly concerning its degradation under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are crucial for several reasons.[1][2][3] They help in identifying potential degradation products and understanding the intrinsic stability of the molecule.[4][5] This information is vital for developing and validating stability-indicating analytical methods, which are a regulatory requirement for pharmaceutical products.[6][7] Furthermore, these studies aid in elucidating degradation pathways, which can inform formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life.[8]

Q2: What is the generally accepted level of degradation to aim for in these studies?

A2: The goal is to achieve a noticeable but not excessive level of degradation. A range of 5-20% degradation of the active pharmaceutical ingredient (API) is generally considered appropriate.[6][7] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, while under-stressing might not produce a sufficient amount of degradants for detection and characterization.[9]

Q3: My chromatogram shows no degradation after subjecting the compound to acidic conditions at room temperature. What should I do?

A3: If no degradation is observed, the stress conditions may not be stringent enough. Consider increasing the severity of the conditions incrementally. You can try increasing the concentration of the acid (e.g., from 0.1 M to 1 M HCl), increasing the temperature (e.g., to 60-80°C), or extending the exposure time.[4][7] It is important to monitor the experiment at intermediate time points to avoid excessive degradation.

Q4: I am observing multiple unexpected peaks in my chromatogram after oxidative stress testing. How can I determine if they are true degradants?

A4: First, ensure that the peaks are not originating from the placebo or excipients if you are working with a formulated product. It is also essential to run a blank sample (without the active ingredient) under the same stress conditions to rule out any peaks arising from the degradation of the reagents or solvents themselves. If the peaks are still present, they are likely degradation products that require further characterization and structural elucidation using techniques like LC-MS/MS.

Q5: How can I manage a situation where my mass balance is poor after a degradation study?

A5: Poor mass balance can occur for several reasons. The degradation products may not be eluting from your chromatography column or may not be detectable by your detector (e.g., lack a chromophore). It is also possible that volatile degradants have formed and escaped. To troubleshoot, consider using a different column with alternative selectivity or a universal detector like a mass spectrometer or a charged aerosol detector. Ensure proper sample handling to minimize the loss of volatile compounds.

Troubleshooting Guides

Issue 1: Excessive Degradation Observed
  • Problem: Upon initial analysis, the parent peak of this compound is almost completely gone, and numerous degradation peaks are present.

  • Possible Causes:

    • The stress conditions (temperature, reagent concentration, exposure time) are too harsh.

  • Solutions:

    • Reduce Stressor Concentration: If using acidic, basic, or oxidative reagents, decrease their concentration. For instance, switch from 1M HCl to 0.1M HCl.

    • Lower the Temperature: High temperatures significantly accelerate degradation.[5] Reduce the temperature in increments of 10-20°C.

    • Shorten Exposure Time: Analyze samples at earlier time points to capture the desired 5-20% degradation.

Issue 2: Poor Chromatographic Resolution
  • Problem: The peak for this compound is co-eluting with one or more degradation product peaks.

  • Possible Causes:

    • The analytical method is not stability-indicating.

    • The mobile phase composition is not optimal for separating compounds with similar polarities.

  • Solutions:

    • Method Development: Adjust the mobile phase composition, such as the organic modifier percentage or the pH.

    • Gradient Optimization: If using a gradient method, modify the slope of the gradient to improve the separation of closely eluting peaks.

    • Column Selection: Try a column with a different stationary phase that offers alternative selectivity (e.g., a phenyl-hexyl column instead of a C18).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.

Stress ConditionReagent/ParameterExposure Time (hours)Temperature (°C)Degradation (%)Number of Major Degradants
Acid Hydrolysis 0.1 M HCl246012.52
Alkaline Hydrolysis 0.1 M NaOH8Room Temp18.23
Oxidative 3% H₂O₂12Room Temp15.82
Thermal Solid State48808.51
Photolytic Solid State, ICH Option 11.2 million lux hours & 200 W h/m²Room Temp10.32

Experimental Protocols

Acid Hydrolysis Protocol
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Add an equal volume of 0.1 M hydrochloric acid to the solution.

  • Incubate the solution at 60°C in a water bath or oven.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.

  • Prepare and analyze a control sample (drug substance in solvent without acid) in parallel.

Alkaline Hydrolysis Protocol
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide to the solution.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time intervals (e.g., 1, 2, 4, and 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized sample to an appropriate concentration with the mobile phase for analysis.

  • Prepare and analyze a control sample (drug substance in solvent without base) in parallel.

Oxidative Degradation Protocol
  • Prepare a 1 mg/mL solution of this compound.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • At designated time points (e.g., 2, 6, 12, and 24 hours), withdraw an aliquot.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.

  • A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed concurrently.

Thermal Degradation Protocol
  • Place a known amount of the solid this compound in a vial.

  • Store the vial in a temperature-controlled oven at 80°C.

  • At specified time points (e.g., 24 and 48 hours), remove a sample.

  • Dissolve the sample in a suitable solvent.

  • Dilute to a suitable concentration with the mobile phase and analyze.

  • A control sample should be stored at room temperature and protected from light.

Photolytic Degradation Protocol
  • Spread a thin layer of solid this compound in a shallow dish.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (ICH Q1B Option 1).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After the exposure period, dissolve a portion of both the exposed and control samples in a suitable solvent.

  • Dilute to an appropriate concentration with the mobile phase for analysis.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the proposed degradation pathways of this compound under various stress conditions and a general workflow for conducting these studies.

G Experimental Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Drug Substance Solution B Acid Hydrolysis A->B Expose to C Alkaline Hydrolysis A->C Expose to D Oxidation (H2O2) A->D Expose to E Thermal Stress A->E Expose to F Photolytic Stress A->F Expose to G Sample Neutralization/ Dilution B->G C->G D->G E->G F->G H HPLC/UPLC Analysis G->H I Peak Purity and Mass Balance Assessment H->I J LC-MS/MS for Structure Elucidation I->J If necessary G Proposed Degradation Pathways cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation A 3-(Difluoromethoxy)-4- hydroxybenzaldehyde B Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) A->B Hydrolysis of difluoromethoxy group C 3-(Difluoromethoxy)-4- hydroxybenzaldehyde D Cannizzaro Reaction Products: Corresponding alcohol and carboxylic acid C->D Disproportionation E 3-(Difluoromethoxy)-4- hydroxybenzaldehyde F 3-(Difluoromethoxy)-4- hydroxybenzoic acid E->F Oxidation of aldehyde G Hydroquinone derivative (via Dakin-like oxidation) E->G Oxidative rearrangement

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The efficiency, safety, and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison of different synthetic routes to this key intermediate, supported by experimental data and protocols.

Comparison of Synthetic Routes

The primary precursor for the synthesis of this compound is 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde)[1][3][4]. The core of the synthesis involves the selective difluoromethylation of one of the hydroxyl groups. The choice of the difluoromethylating agent is the main differentiating factor between the various synthetic strategies.

Two main approaches have been documented: one employing chlorodifluoromethane gas and another utilizing a solid reagent, sodium chlorodifluoroacetate.

Synthetic Route 1: Using Chlorodifluoromethane Gas

This traditional method involves the reaction of 3,4-dihydroxybenzaldehyde with chlorodifluoromethane gas in the presence of a base. While conceptually straightforward, this route presents several challenges. Chlorodifluoromethane is a gas, which makes accurate dosing difficult and often leads to poor reaction selectivity and lower yields, typically in the range of 20-30%[1]. Furthermore, the use of a toxic, gaseous reagent under pressure poses significant safety risks and increases production costs due to the need for specialized equipment[1].

A variation of this method incorporates a phase transfer catalyst, such as n-butylammonium bromide, to improve the reaction efficiency. This modification has been shown to yield the desired product in the range of 43.6% to 49%[5].

Synthetic Route 2: Using Sodium Chlorodifluoroacetate

A more modern and efficient approach utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent. This method offers several advantages over the gas-based route. The solid reagent is easier to handle and quantify, leading to better reaction control and selectivity[1]. This route has been reported to achieve significantly higher yields, with one patented method claiming a yield of 57.5% for the target molecule and only a 3.75% yield for the disubstituted by-product[1]. The reaction is typically carried out in a solvent such as DMF in the presence of a base like sodium carbonate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterRoute 1A: Chlorodifluoromethane (Conventional)Route 1B: Chlorodifluoromethane (with Phase Transfer Catalyst)Route 2: Sodium Chlorodifluoroacetate
Starting Material 3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde
Difluoromethylating Agent Chlorodifluoromethane GasChlorodifluoromethane GasSodium Chlorodifluoroacetate
Typical Yield 20-30%[1]43.6-49%[5]57.5%[1]
Purity (HPLC) Not explicitly stated98%[5]Not explicitly stated, but by-product is low[1]
Key Reagents Base (e.g., potassium carbonate)[6]Base (e.g., sodium hydroxide), n-butylammonium bromide[5]Base (e.g., sodium carbonate)[1]
Solvent DMF[6]Isopropanol, DMF, or 1,4-dioxane[5]DMF[1]
Reaction Temperature 80-85°C[6]60-120°C[5]60-120°C[1]
Safety & Handling Use of toxic, pressurized gas; difficult to quantify[1]Use of toxic, pressurized gas[1]Use of solid reagent, easier and safer to handle[1]

Experimental Protocols

Route 1B: Synthesis using Chlorodifluoromethane with a Phase Transfer Catalyst

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • n-butylammonium bromide

  • 30% Sodium hydroxide solution

  • Isopropanol

  • Chlorodifluoromethane gas

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure: [5]

  • Dissolve 3,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) and n-butylammonium bromide (0.117 g, 0.362 mmol, 1% eq) in isopropanol (60 ml) in a reaction flask.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 30% sodium hydroxide solution (1.59 g, 39.82 mmol, 1.1 eq) and continue stirring at room temperature for 30 minutes.

  • Slowly heat the reaction mixture to 65°C and begin to introduce chlorodifluoromethane gas, maintaining the temperature between 60-65°C.

  • After 1.5 hours, add an additional portion of 30% sodium hydroxide solution (0.43 g, 10.86 mmol, 0.3 eq).

  • After another 1.5 hours, add a final portion of 30% sodium hydroxide solution (0.43 g, 10.86 mmol, 0.3 eq).

  • Continue the reaction for a total of 5-6 hours.

  • Cool the reaction to 15°C and quench with water.

  • Filter to remove any solid residue and extract the filtrate with ethyl acetate.

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate 5:1) to obtain this compound as a white solid powder.

Route 2: Synthesis using Sodium Chlorodifluoroacetate

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium carbonate (Na₂CO₃)

  • Sodium chlorodifluoroacetate

  • N,N-Dimethylformamide (DMF)

  • 1.0 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure: [1]

  • In a 100 ml round-bottomed flask, suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) in 250 ml of DMF.

  • Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 ml of water.

  • Heat the reaction mixture to 80°C and maintain for 6 hours.

  • Cool the reaction to room temperature.

  • Adjust the pH of the reaction mixture to 5-6 with 1.0 M hydrochloric acid.

  • Extract the mixture three times with 20 ml portions of ethyl acetate.

  • Collect the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to yield the monosubstituted product.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound from 3,4-dihydroxybenzaldehyde.

SyntheticRoutes cluster_route1 Route 1: Chlorodifluoromethane cluster_route2 Route 2: Sodium Chlorodifluoroacetate Start 3,4-Dihydroxybenzaldehyde Route1_Reagent Chlorodifluoromethane Gas + Base Start->Route1_Reagent Reacts with Route2_Reagent Sodium Chlorodifluoroacetate + Base Start->Route2_Reagent Reacts with Product 3-(Difluoromethoxy)-4- hydroxybenzaldehyde Route1_Intermediate Reaction Mixture Route1_Reagent->Route1_Intermediate Forms Route1_Intermediate->Product Yield: 20-49% Route2_Intermediate Reaction Mixture Route2_Reagent->Route2_Intermediate Forms Route2_Intermediate->Product Yield: ~57.5%

Caption: Comparison of two synthetic routes to this compound.

Conclusion

The synthesis of this compound has evolved from using hazardous gaseous reagents to more manageable and efficient solid reagents. The use of sodium chlorodifluoroacetate (Route 2) offers significant advantages in terms of yield, safety, and operational simplicity compared to the older chlorodifluoromethane-based methods (Route 1). For researchers and drug development professionals, the choice of synthetic route will likely depend on factors such as required scale, available equipment, and safety considerations. However, the data strongly suggests that the sodium chlorodifluoroacetate route is superior for producing this key pharmaceutical intermediate.

References

yield and purity comparison of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The compound 3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for treating chronic obstructive pulmonary disease (COPD)[1][2]. The efficiency of Roflumilast synthesis is highly dependent on the yield and purity of this key intermediate. This guide provides a comparative analysis of various synthetic methods for this compound, focusing on reaction yield and product purity, supported by detailed experimental data.

Comparative Analysis of Synthesis Methods

The primary precursor for the synthesis of this compound is 3,4-dihydroxybenzaldehyde, also known as protocatechuic aldehyde[3][4][5][6]. The main challenge in this synthesis is the selective difluoromethylation of the hydroxyl group at the 4-position over the 3-position. Below is a summary of different methodologies to achieve this transformation.

Method Starting Material Difluoromethylating Agent Base / Catalyst Solvent Reaction Conditions Yield (%) Purity (%) Reference
Method 1 3,4-DihydroxybenzaldehydeSodium ChlorodifluoroacetateSodium CarbonateDMF80°C, 6 hours57.5Not SpecifiedCN105732348A[3]
Method 2 3,4-DihydroxybenzaldehydeChlorodifluoromethane (gas)Potassium CarbonateDMF80-85°C, ~1 hour25-30Not SpecifiedWO 2012/147098 A2[4]
Method 3 3,4-DihydroxybenzaldehydeChlorodifluoromethane (gas)Sodium Hydroxide / n-Butylammonium Bromide (catalyst)Isopropanol or DMF60-120°C, 5-6 hours43.6 - 48.398 (HPLC)CN103467260A[5]

Key Observations:

  • Method 1 demonstrates the highest reported yield using solid sodium chlorodifluoroacetate as the difluoromethylating agent. This approach also reports a low yield of the disubstituted by-product (3.75%)[3].

  • Method 2 , which utilizes chlorodifluoromethane gas, results in a significantly lower yield compared to the other methods[4].

  • Method 3 introduces a phase transfer catalyst (n-butylammonium bromide) to the reaction with chlorodifluoromethane gas, leading to a moderate yield but with a high, analytically confirmed purity of 98%[5].

Experimental Workflow

The general process for evaluating and comparing these synthesis methods is outlined in the diagram below. This workflow highlights the key stages from initial reaction setup to final product analysis.

Synthesis_Comparison_Workflow start Define Synthesis Target: This compound method1 Method 1: Sodium Chlorodifluoroacetate start->method1 method2 Method 2: Chlorodifluoromethane Gas start->method2 method3 Method 3: Catalytic Chlorodifluoromethane start->method3 reaction Parallel Synthesis Execution method1->reaction method2->reaction method3->reaction workup Reaction Work-up & Purification (Extraction, Chromatography) reaction->workup analysis Product Analysis workup->analysis yield_calc Yield Calculation analysis->yield_calc purity_det Purity Determination (HPLC) analysis->purity_det comparison Comparative Data Analysis yield_calc->comparison purity_det->comparison conclusion Select Optimal Method comparison->conclusion

Caption: General workflow for the comparison of chemical synthesis methods.

Detailed Experimental Protocols

The following sections provide detailed procedures for each of the synthesis methods discussed.

Method 1: Synthesis using Sodium Chlorodifluoroacetate

  • Procedure:

    • Suspend 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol) and sodium carbonate (11.73 g, 110.7 mmol) in 250 mL of N,N-dimethylformamide (DMF) in a 100 mL round-bottomed flask.

    • Add a solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol) in 20 mL of water.

    • Heat the mixture to 80°C and maintain the reaction for 6 hours.

    • After cooling to room temperature, adjust the pH of the reaction mixture to 5-6 using 1.0 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to yield the monosubstituted product[3].

Method 2: Synthesis using Chlorodifluoromethane Gas

  • Procedure:

    • To a well-stirred suspension of 3,4-dihydroxybenzaldehyde (100 g) and anhydrous potassium carbonate (120 g) in 1.0 L of dry N,N-dimethylformamide (DMF), pass chlorodifluoromethane gas for approximately 30 minutes at a temperature of 80-85°C.

    • After one hour, the reaction is processed.

    • The crude product obtained is purified through a silica gel column to yield 4-difluoromethoxy-3-hydroxybenzaldehyde[4]. (Note: The source provides limited detail on the work-up procedure.)

Method 3: Catalytic Synthesis using Chlorodifluoromethane Gas

  • Procedure:

    • Dissolve 3,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) and n-butylammonium bromide (0.117 g, 0.362 mmol) in isopropanol (60 mL) and stir at room temperature for 20 minutes.

    • Add a 30% sodium hydroxide solution (1.59 g, 39.82 mmol) and stir for an additional 30 minutes at room temperature.

    • Slowly heat the mixture to 65°C and begin introducing chlorodifluoromethane gas, maintaining the temperature between 60-65°C.

    • After 1.5 hours, add more 30% sodium hydroxide solution (0.43 g, 10.86 mmol). Repeat this addition after another 1.5 hours.

    • Continue the reaction for a total of 5-6 hours.

    • Cool the reaction to 15°C and quench by adding water.

    • Filter to remove solid residue, then extract the filtrate with ethyl acetate.

    • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the product using silica gel column chromatography (petroleum ether:ethyl acetate 5:1) to obtain a white solid powder[5].

Conclusion

References

A Comparative Guide to Alternative Precursors for the Synthesis of Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative precursors for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The selection of a starting material is a critical decision in drug synthesis, impacting overall yield, purity, cost-effectiveness, and environmental footprint. This document outlines three alternative precursors to the established routes, presenting available experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes from Alternative Precursors

The following table summarizes the key quantitative data for the synthesis of Roflumilast starting from three alternative precursors: 3-Fluoro-4-hydroxybenzaldehyde, 3,4-Dihydroxybenzaldehyde, and 3-Bromo-4-hydroxybenzaldehyde. The data has been compiled from various patents and publications to facilitate a direct comparison of these routes.

PrecursorKey Intermediate(s)Reagents and SolventsReaction ConditionsIntermediate Yield (%)Overall Yield (%)Final Purity (%)
3-Fluoro-4-hydroxybenzaldehyde 4-(Difluoromethoxy)-3-fluorobenzaldehyde; 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde; 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidSodium chlorodifluoroacetate, NaOH, DMF/NMP; Cyclopropylmethanol, NaH/KOtBu, THF/Dioxane; Sodium chlorite, Acetic acidEtherification: 90-100°C, 2-3h; Alkylation: 60-80°C; Oxidation: 0-10°C95-96 (Step 1)Not explicitly stated99.6-99.8 (Intermediate)
3,4-Dihydroxybenzaldehyde 3-Hydroxy-4-(difluoromethoxy)benzaldehyde; 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde; 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidSodium chlorodifluoroacetate, Na2CO3, DMF; Bromomethylcyclopropane; Oxidizing agentEtherification: 80°C, 6h; Alkylation; Oxidation57.5 (Step 1)Not explicitly statedNot explicitly stated
3-Bromo-4-hydroxybenzaldehyde 4-(Difluoromethoxy)-3-hydroxybenzaldehyde; 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde; 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidSodium chlorodifluoroacetate, NaOH, DMF; Ullmann condensation reagents; Sodium hypochloriteEtherification: 120°C, 2h; Ullmann Condensation; Oxidation91.6 (Step 1)Not explicitly statedNot explicitly stated

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, from the three alternative precursors. The final step, amidation with 3,5-dichloro-4-aminopyridine to yield Roflumilast, is a common step for all three routes.

Route 1: From 3-Fluoro-4-hydroxybenzaldehyde

Step 1: Synthesis of 4-(Difluoromethoxy)-3-fluorobenzaldehyde [1]

To a reaction vessel containing 270 mL of DMF, 100 g (0.714 mol) of 3-fluoro-4-hydroxybenzaldehyde, 114.3 g (0.749 mol) of sodium chlorodifluoroacetate, 11.8 g of water, and 30.0 g (0.749 mol) of sodium hydroxide are added. The mixture is heated to 95-100°C and maintained for 2 hours with stirring. After cooling, 500 mL of water is added, and the product is extracted twice with dichloromethane. The combined organic layers are washed with water and saturated sodium chloride solution, then dried and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This step involves the nucleophilic substitution of the fluorine atom with cyclopropylmethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide in a solvent such as THF or dioxane.

Step 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid [1]

To a solution of 80 g (0.33 mol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in 240 mL of glacial acetic acid, 48 g (0.49 mol) of sulfamic acid is added. The mixture is cooled to 0-10°C, and a solution of 53.4 g (0.59 mol) of sodium chlorite in 120 mL of water is added dropwise while maintaining the temperature.

Route 2: From 3,4-Dihydroxybenzaldehyde

Step 1: Synthesis of 3-Hydroxy-4-(difluoromethoxy)benzaldehyde

A mixture of 3,4-dihydroxybenzaldehyde and a difluoromethylating agent such as sodium chlorodifluoroacetate is reacted in the presence of a base like sodium carbonate in a solvent like DMF. The reaction is typically heated to achieve selective difluoromethylation at the 4-position.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

The hydroxyl group at the 3-position is then alkylated using bromomethylcyclopropane in the presence of a base.

Step 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

The aldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.

Route 3: From 3-Bromo-4-hydroxybenzaldehyde

Step 1: Synthesis of 4-(Difluoromethoxy)-3-bromobenzaldehyde

3-Bromo-4-hydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate in the presence of a base such as sodium hydroxide in DMF at elevated temperatures.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

The bromo-intermediate undergoes a copper-catalyzed Ullmann condensation with cyclopropylmethanol to introduce the cyclopropylmethoxy group.

Step 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

The resulting aldehyde is oxidized to the carboxylic acid, for example, using sodium hypochlorite.

Final Step: Amidation to Roflumilast

The key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is converted to its acid chloride, typically using thionyl chloride. The acid chloride is then reacted with 3,5-dichloro-4-aminopyridine in the presence of a base to form the final amide bond, yielding Roflumilast. Purification is typically achieved by recrystallization.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the synthetic pathways from the three alternative precursors to the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, and its subsequent conversion to Roflumilast.

G cluster_0 Route 1: From 3-Fluoro-4-hydroxybenzaldehyde cluster_1 Route 2: From 3,4-Dihydroxybenzaldehyde cluster_2 Route 3: From 3-Bromo-4-hydroxybenzaldehyde 3-Fluoro-4-hydroxybenzaldehyde 3-Fluoro-4-hydroxybenzaldehyde 4-(Difluoromethoxy)-3-fluorobenzaldehyde 4-(Difluoromethoxy)-3-fluorobenzaldehyde 3-Fluoro-4-hydroxybenzaldehyde->4-(Difluoromethoxy)-3-fluorobenzaldehyde Etherification 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 4-(Difluoromethoxy)-3-fluorobenzaldehyde->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Alkylation 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Oxidation 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Oxidation 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Oxidation Roflumilast Roflumilast 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid->Roflumilast Amidation 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 3-Hydroxy-4-(difluoromethoxy)benzaldehyde 3,4-Dihydroxybenzaldehyde->3-Hydroxy-4-(difluoromethoxy)benzaldehyde Selective Etherification 3-Hydroxy-4-(difluoromethoxy)benzaldehyde->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Alkylation 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-(Difluoromethoxy)-3-bromobenzaldehyde 4-(Difluoromethoxy)-3-bromobenzaldehyde 3-Bromo-4-hydroxybenzaldehyde->4-(Difluoromethoxy)-3-bromobenzaldehyde Etherification 4-(Difluoromethoxy)-3-bromobenzaldehyde->3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Ullmann Condensation

Caption: Synthetic pathways to Roflumilast from alternative precursors.

G cluster_final_step Final Amidation Step 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Acid Chloride Acid Chloride 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid->Acid Chloride Thionyl Chloride Roflumilast Roflumilast Acid Chloride->Roflumilast 3,5-dichloro-4-aminopyridine 3,5-dichloro-4-aminopyridine 3,5-dichloro-4-aminopyridine->Roflumilast Base

Caption: Final amidation step in the synthesis of Roflumilast.

Conclusion

References

A Comparative Analysis of Synthetic Intermediates for Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). The efficiency and cost-effectiveness of its commercial production are critically dependent on the synthetic pathway chosen, and in particular, on the synthesis of its key intermediates. This guide provides a comparative analysis of the primary synthetic routes to Roflumilast, with a focus on the performance of key intermediate synthesis, supported by experimental data from various sources.

Key Synthetic Pathways Overview

The synthesis of Roflumilast, chemically N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, converges on the formation of the central benzamide bond. This is typically achieved by coupling 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine. Consequently, the synthesis of the substituted benzoic acid intermediate is a critical focus of process development. Several distinct pathways to this key intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, have been reported, primarily differing in their starting materials and the sequence of introducing the cyclopropylmethoxy and difluoromethoxy groups.

The main synthetic strategies originate from three primary starting materials:

  • 3,4-dihydroxybenzaldehyde: This route involves the sequential etherification of the two hydroxyl groups.

  • 3-Halo-4-hydroxybenzaldehyde (e.g., 3-bromo- or 3-chloro-4-hydroxybenzaldehyde): This pathway utilizes a halogen as a leaving group for the introduction of the cyclopropylmethoxy group.

  • 3-Fluoro-4-hydroxybenzaldehyde: This approach leverages the reactivity of the fluorine atom for nucleophilic substitution.

This guide will delve into a comparative analysis of the key intermediates generated in these pathways.

Comparative Data of Key Intermediates

The following tables summarize quantitative data for the synthesis of the principal intermediates in the various routes to Roflumilast. The data has been compiled from published patents and scientific literature to provide a comparative overview of yields, purity, and reaction conditions.

Table 1: Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Chloro-4-hydroxybenzaldehydeCyclopropylmethanol, Sodium HydrideDMSO110109195 (HPLC)[1]
3-Bromo-4-hydroxybenzaldehydeCyclopropylmethanol, Potassium HydrideDMF6068590.5 (HPLC)[1]
3-Bromo-4-hydroxybenzaldehydeCyclopropylmethanol, Potassium HydrideAcetone70158092.5 (HPLC)[1]

Table 2: Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,4-DihydroxybenzaldehydeDifluorochloromethane, Potassium CarbonateDMF80-858-1025-30Not specified[2]
3-Bromo-4-hydroxybenzaldehydeSodium Chlorodifluoroacetate, Sodium HydroxideDMF/Water120291.6Not specified[3]
3,4-DihydroxybenzaldehydeSodium Chlorodifluoroacetate, AlkaliNot specifiedNot specifiedNot specified57Not specified[4]

Table 3: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Cyclopropylmethoxy-4-hydroxybenzaldehydeSodium Chlorodifluoroacetate, Potassium CarbonateDMSO120128593.6 (HPLC)[1]
3-Cyclopropylmethoxy-4-hydroxybenzaldehydeEthyl Chlorodifluoroacetate, Potassium HydroxideDMF6089089.6 (HPLC)[1]
4-Difluoromethoxy-3-hydroxybenzaldehydeBromomethylcyclopropane, K2CO3, KIDMSO70399Not specified[5]
3-Fluoro-4-difluoromethoxybenzaldehydeCyclopropylmethanolNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]

Table 4: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehydeSodium Chlorite, Sulfamic AcidAcetic Acid/Water<10Not specifiedNot specifiedNot specified[2]
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehydeSodium Chlorite, Sulfamic AcidAcetone25-302-39095 (HPLC)[7]
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehydeSodium Chlorite, Sulfamic AcidAcetic AcidRoom Temp187.5Not specified[3]
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehydeHydrogen PeroxideAcetic Acid70-803Not specified99.3 (HPLC)[8]
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehydePotassium PermanganateAcetone/WaterNot specifiedNot specifiedNot specifiedNot specified[8]
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehydeHydrogen Peroxide, Tetrabutylammonium BromideNot specified100-11012Not specifiedNot specified[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates, based on procedures described in the cited literature.

Protocol 1: Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde from 3-Chloro-4-hydroxybenzaldehyde [1]

  • Under a nitrogen atmosphere, add 100 mL of dimethyl sulfoxide (DMSO) to a 250 mL four-necked flask.

  • Maintain the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 30 minutes.

  • Increase the temperature to 110 °C and continue stirring for 10 hours.

  • After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2 N hydrochloric acid.

  • Extract the product three times with 100 mL portions of ethyl acetate.

  • Wash the combined organic layers with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product as an oily substance.

Protocol 2: Synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde from 3-Bromo-4-hydroxybenzaldehyde [3]

  • In a 100 mL single-necked flask, add 1.66 g (8.3 mmol) of 3-bromo-4-hydroxybenzaldehyde, 1.27 g (8.3 mmol) of sodium chlorodifluoroacetate, 0.48 g (12 mmol) of sodium hydroxide, 15 mL of N,N-dimethylformamide (DMF), and 0.3 mL of water.

  • Heat the mixture to 120 °C and react for 2 hours.

  • Remove the solvent by evaporation.

  • Add 10 mL of hydrochloric acid solution and extract with ethyl acetate.

  • Evaporate the organic solvent to dryness.

  • Add water and adjust the pH to approximately 13-14 with sodium hydroxide.

  • Extract with ethyl acetate, dry the organic layer over magnesium sulfate, and evaporate the solvent to yield the product.

Protocol 3: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde from 4-Difluoromethoxy-3-hydroxybenzaldehyde [5]

  • To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (1.05 eq.), 4.86 g of potassium iodide (0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).

  • Heat the mixture to 70 °C with stirring for 1 hour.

  • Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) and 110 mL of DMSO dropwise over 1 hour.

  • Continue the reaction at 70 °C for 3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 375 mL of toluene and filter to remove unreacted potassium carbonate.

  • Cool the filtrate to 0-5 °C and add 375 mL of deionized water.

  • Separate the organic and aqueous phases. Wash the organic phase twice with 55 mL of deionized water.

  • Remove the solvent by distillation under reduced pressure to obtain the product.

Protocol 4: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid from 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [7]

  • In a clean, dry round-bottomed flask, charge a solution of 30 g (0.1238 mol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in 300 mL of acetone at 5-10 °C.

  • Add 14.41 g (0.1485 mol) of sulfamic acid to the solution and stir the mixture at 0-10 °C for 15 minutes.

  • Add 16.72 g (0.1857 mol) of sodium chlorite and stir at 25-30 °C for 2-3 hours.

  • Quench the reaction by adding 3000 mL of water and stir for 30 minutes.

  • Filter the resulting mixture, wash the solid with 200 mL of water, and dry at 50-55 °C to afford the desired product.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary synthetic routes to the key intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

Roflumilast_Intermediate_Synthesis_Route_1 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Intermediate_A 4-Difluoromethoxy-3-hydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde->Intermediate_A Difluoromethylation Intermediate_B 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde Intermediate_A->Intermediate_B Cyclopropylmethylation Final_Intermediate 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid Intermediate_B->Final_Intermediate Oxidation

Caption: Route 1: Starting from 3,4-Dihydroxybenzaldehyde.

Roflumilast_Intermediate_Synthesis_Route_2 Starting_Material 3-Halo-4-hydroxybenzaldehyde Intermediate_A 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde Starting_Material->Intermediate_A Cyclopropylmethylation Intermediate_B 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde Intermediate_A->Intermediate_B Difluoromethylation Final_Intermediate 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid Intermediate_B->Final_Intermediate Oxidation

Caption: Route 2: Starting from 3-Halo-4-hydroxybenzaldehyde.

Roflumilast_Intermediate_Synthesis_Route_3 Starting_Material 3-Fluoro-4-hydroxybenzaldehyde Intermediate_A 3-Fluoro-4-difluoromethoxybenzaldehyde Starting_Material->Intermediate_A Difluoromethylation Intermediate_B 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde Intermediate_A->Intermediate_B Cyclopropylmethylation Final_Intermediate 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid Intermediate_B->Final_Intermediate Oxidation

Caption: Route 3: Starting from 3-Fluoro-4-hydroxybenzaldehyde.

Concluding Remarks

The choice of synthetic route for Roflumilast intermediates is a multifactorial decision involving considerations of yield, purity, cost of starting materials and reagents, reaction conditions, and scalability. The data presented in this guide indicates that high yields can be achieved for individual steps in several of the outlined pathways. For instance, the cyclopropylmethylation of 4-difluoromethoxy-3-hydroxybenzaldehyde has been reported with a near-quantitative yield.[5] However, the overall efficiency of a route depends on the cumulative yield of all steps.

The selection of a specific route will ultimately depend on the specific capabilities and priorities of the manufacturing environment. For example, a route that avoids the use of gaseous reagents like difluorochloromethane might be preferred for safety and handling reasons, even if it involves an additional step. Similarly, the cost and availability of the initial starting material will play a significant role in the economic viability of a particular synthetic pathway. This comparative guide serves as a valuable resource for researchers and drug development professionals in making informed decisions regarding the optimal synthesis of Roflumilast.

References

The Strategic Synthesis of Roflumilast: A Cost-Effectiveness Analysis of Key Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), is no exception. A critical decision in its production lies in the selection of the starting material, a choice that significantly impacts the overall cost-effectiveness, yield, and environmental footprint of the synthesis. This guide provides a comparative analysis of three prominent synthetic routes to Roflumilast, each originating from a different starting material: 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, 3-fluoro-4-hydroxybenzaldehyde, and 4-hydroxy-3-iodobenzoic acid.

This analysis delves into the experimental data for each route, presenting a clear comparison of their performance. Detailed experimental protocols are provided to enable replication and adaptation in a laboratory setting. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer an intuitive understanding of the chemical transformations involved.

Comparative Analysis of Synthetic Routes

The economic and scientific viability of a synthetic route is determined by a combination of factors including the cost of raw materials, the number of reaction steps, the overall yield, the purity of the final product, and the complexity of the procedures. The following tables summarize the quantitative data for the three analyzed synthetic pathways to Roflumilast.

Table 1: Starting Material Cost Comparison

Starting MaterialSupplier ExamplePrice (USD) per gram
This compoundChemUniverse507.00
3-Fluoro-4-hydroxybenzaldehydeSigma-Aldrich311.60
4-Hydroxy-3-iodobenzoic acidReagentia81.06
3,4-DihydroxybenzaldehydeFisher Scientific6.36

Note: Prices are based on publicly available catalog information for laboratory-grade chemicals and may not reflect bulk industrial pricing. Prices are subject to change.

Table 2: Reagent Cost Comparison

ReagentSupplier ExamplePrice (USD)Unit
Cyclopropylmethyl bromideIndiaMART14.41per kg
Sodium ChlorodifluoroacetateTokyo Chemical Industry173.33per 100g
Thionyl chlorideSigma-Aldrich164.05per 1L
4-Amino-3,5-dichloropyridineMatrix Scientific55.00per 100g

Note: Prices are based on publicly available catalog information for laboratory-grade chemicals and may not reflect bulk industrial pricing. Prices are subject to change.

Table 3: Synthesis Route Performance Comparison

ParameterRoute 1: from 3,4-DihydroxybenzaldehydeRoute 2: from 3-Fluoro-4-hydroxybenzaldehydeRoute 3: from 4-Hydroxy-3-iodobenzoic acid
Starting Material 3,4-Dihydroxybenzaldehyde3-Fluoro-4-hydroxybenzaldehyde4-Hydroxy-3-iodobenzoic acid
Key Intermediate This compound3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Overall Yield Not explicitly stated, but individual steps have high yieldsStated as high, with one step at 96%80%[1][2]
Purity of Final Product >99%99.6% for a key intermediate[3]>99%
Number of Steps 444
Key Advantages Avoids column chromatography, industrially feasible.[4]Low-cost, environmentally friendly, high yield and purity, avoids column chromatography.[3]High overall yield.[1][2]
Key Disadvantages Yield of the first step can be low (25-30%) without optimization.[5]Requires electrophilic substitution on a fluorinated ring.Uses a copper catalyst which may require removal.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for each route, providing a clear visual representation of the chemical transformations.

Roflumilast_Synthesis_Route_1 A 3,4-Dihydroxybenzaldehyde B 3-(Difluoromethoxy)-4- hydroxybenzaldehyde A->B Difluoromethylation C 3-Cyclopropylmethoxy-4- (difluoromethoxy)benzaldehyde B->C Etherification D 3-Cyclopropylmethoxy-4- (difluoromethoxy)benzoic acid C->D Oxidation E Roflumilast D->E Amidation

Caption: Synthetic pathway of Roflumilast starting from 3,4-Dihydroxybenzaldehyde.

Roflumilast_Synthesis_Route_2 A 3-Fluoro-4-hydroxybenzaldehyde B 3-Fluoro-4-(difluoromethoxy)benzaldehyde A->B Difluoromethylation C 3-Cyclopropylmethoxy-4- (difluoromethoxy)benzaldehyde B->C Etherification D 3-Cyclopropylmethoxy-4- (difluoromethoxy)benzoic acid C->D Oxidation E Roflumilast D->E Amidation

Caption: Synthetic pathway of Roflumilast starting from 3-Fluoro-4-hydroxybenzaldehyde.

Roflumilast_Synthesis_Route_3 A 4-Hydroxy-3-iodobenzoic acid B Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate A->B Esterification & Cu-catalyzed Hydroxylation C Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate B->C Difluoromethylation D 3-Cyclopropylmethoxy-4- (difluoromethoxy)benzoic acid C->D Hydrolysis E Roflumilast D->E Amidation

Caption: Synthetic pathway of Roflumilast starting from 4-Hydroxy-3-iodobenzoic acid.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic route. The following are representative protocols for key steps in the synthesis of Roflumilast via the three discussed pathways.

Route 1: Synthesis from 3,4-Dihydroxybenzaldehyde

This route first involves the selective difluoromethylation of 3,4-dihydroxybenzaldehyde to yield this compound.

Step 1: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde [4]

  • To a well-stirred suspension of 3,4-dihydroxybenzaldehyde (100 g) and anhydrous potassium carbonate (120 g) in dry N,N-dimethylformamide (1.0 L), chlorodifluoromethane gas is passed for about 30 minutes at 80-85°C.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up to isolate the product.

  • Note: This step is reported to have a yield of 25-30% without optimization.

Step 2: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield the desired product.

Step 3: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

  • The aldehyde from the previous step is oxidized using an oxidizing agent such as sodium chlorite in the presence of sulfamic acid.

Step 4: Synthesis of Roflumilast

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is converted to its acid chloride using thionyl chloride.

  • The resulting acid chloride is then reacted with 4-amino-3,5-dichloropyridine in the presence of a base like sodium hydride to yield Roflumilast.

Route 2: Synthesis from 3-Fluoro-4-hydroxybenzaldehyde

This route is highlighted for its cost-effectiveness and environmentally friendly nature.

Step 1: Synthesis of 3-Fluoro-4-(difluoromethoxy)benzaldehyde [3]

  • In a reaction flask, add 270 mL of DMF, 100 g (0.714 mol) of 3-fluoro-4-hydroxybenzaldehyde, 114.3 g (0.749 mol, 1.05 eq) of sodium chlorodifluoroacetate, 11.8 g of water, and 30.0 g (0.749 mol, 1.05 eq) of sodium hydroxide.

  • The mixture is stirred and heated to 95-100°C for 2 hours.

  • After cooling, 500 mL of water is added, and the product is extracted with dichloromethane.

  • The organic phase is washed, dried, and concentrated to yield the product (130.3 g, 96% yield, 99.6% purity).

Step 2: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde [3]

  • The product from the previous step undergoes an electrophilic substitution reaction with cyclopropylmethanol in the presence of a base.

Step 3: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid [3]

  • The resulting aldehyde is oxidized with sodium chlorite under acidic conditions to give the carboxylic acid.

Step 4: Synthesis of Roflumilast

  • The final amidation step is carried out similarly to Route 1, by converting the carboxylic acid to its acid chloride and reacting it with 4-amino-3,5-dichloropyridine.

Route 3: Synthesis from 4-Hydroxy-3-iodobenzoic acid

This route is notable for its high reported overall yield of 80%.

Step 1: Synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate via Copper-Catalyzed Hydroxylation [1][2]

  • This key step involves the copper-catalyzed hydroxylation of a methyl 3-(cyclopropylmethoxy)-4-iodobenzoate precursor.

  • A solution of KOH in water is slowly added to a mixture of the iodo-compound, CuI, and 8-hydroxyquinoline in DMSO.

  • The mixture is stirred at 100°C for 30 hours under a nitrogen atmosphere.

  • After cooling and filtration of the catalyst, the solution is acidified to yield the product.

Step 2: Synthesis of Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate

  • The hydroxyl group of the product from the previous step is difluoromethylated using a suitable reagent like sodium chlorodifluoroacetate.

Step 3: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

  • The methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base like NaOH followed by acidification.

Step 4: Synthesis of Roflumilast

  • The final amidation is performed as described in the previous routes.

Conclusion

The selection of a synthetic route for Roflumilast production is a multifaceted decision that requires careful consideration of cost, efficiency, and environmental impact.

  • The route starting from 3,4-dihydroxybenzaldehyde to form the key intermediate this compound is an established industrial process. While the initial difluoromethylation step can have a low yield without optimization, the subsequent steps are efficient and avoid costly purification methods like column chromatography. The very low cost of the starting material makes this route economically attractive for large-scale production, provided the initial step is optimized.

  • The synthesis beginning with 3-fluoro-4-hydroxybenzaldehyde presents a compelling alternative, touted as a low-cost and environmentally friendly process with high reported yields and purity for the initial step. This route avoids the selectivity issues that can arise with dihydroxy-substituted starting materials.

  • The pathway commencing with 4-hydroxy-3-iodobenzoic acid boasts a high overall yield of 80%, making it an efficient option in terms of material conversion. However, the use of a copper catalyst may introduce additional costs related to catalyst purchase and removal from the final product.

Ultimately, the most cost-effective route will depend on the specific capabilities and priorities of the manufacturing facility. For large-scale industrial production, the route starting from the inexpensive 3,4-dihydroxybenzaldehyde, with a well-optimized initial step, is likely the most economically viable. For processes where high, reliable yields and environmental considerations are paramount, the route from 3-fluoro-4-hydroxybenzaldehyde offers significant advantages. The copper-catalyzed route provides a high-throughput option but requires careful management of the catalyst. Further process optimization and a detailed techno-economic analysis would be necessary to make a definitive choice for a specific manufacturing context.

References

A Comparative Guide to the Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde: Green Chemistry Approaches vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a key intermediate in the production of the chronic obstructive pulmonary disease (COPD) medication Roflumilast, has traditionally relied on methods that pose environmental and safety concerns.[1][2] This guide provides a comparative analysis of emerging green chemistry approaches against conventional synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive overview of more sustainable and efficient manufacturing processes.

Comparison of Synthetic Methodologies

The primary distinction between the green and traditional synthesis of this compound lies in the choice of the difluoromethylating agent and the overall reaction conditions. Traditional methods often employ chlorodifluoromethane (a regulated ozone-depleting substance), while greener alternatives utilize solid reagents like sodium chlorodifluoroacetate, which are safer and easier to handle.[3]

ParameterTraditional SynthesisGreen Synthesis
Starting Material 3,4-dihydroxybenzaldehyde3,4-dihydroxybenzaldehyde
Difluoromethylating Agent Chlorodifluoromethane (gas)Sodium chlorodifluoroacetate (solid)[3]
Solvent N,N-dimethylformamide (DMF)DMF, N,N-dimethylacetamide, DMSO, water, or combinations thereof[3]
Base Potassium carbonateSodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, potassium carbonate, potassium bicarbonate[3]
Catalyst Not always specifiedn-butylammonium bromide (in some variations)[4]
Temperature 80-85°C60-120°C[3]
Yield 25-40%[5]Up to 57.5%[3]
Byproducts 3,4-bis(difluoromethoxy)benzaldehyde (10-20%)[3]3,4-bis(difluoromethoxy)benzaldehyde (around 3.75%)[3]
Safety & Handling Use of a hazardous and ozone-depleting gas.Use of a solid, more manageable reagent.
Environmental Impact Higher due to the use of a greenhouse gas and potentially harsher conditions.Lower, aligning with principles of green chemistry.

Experimental Protocols

Traditional Synthesis Protocol

A representative traditional synthesis involves the reaction of 3,4-dihydroxybenzaldehyde with chlorodifluoromethane gas.[5]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Anhydrous potassium carbonate

  • Dry N,N-dimethylformamide (DMF)

  • Chlorodifluoromethane gas

Procedure:

  • A suspension of 3,4-dihydroxybenzaldehyde and anhydrous potassium carbonate in dry DMF is prepared in a reaction vessel.

  • The mixture is stirred and heated to approximately 80-85°C.[5]

  • Chlorodifluoromethane gas is passed through the reaction mixture for about 30 minutes.[5]

  • The reaction is monitored until completion.

  • The crude product is then purified, often through silica gel column chromatography, to yield 4-(difluoromethoxy)-3-hydroxybenzaldehyde.[5]

Green Synthesis Protocol

A greener approach utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent.[3]

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Sodium carbonate

  • Sodium chlorodifluoroacetate

  • N,N-dimethylformamide (DMF)

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • 3,4-dihydroxybenzaldehyde and sodium carbonate are suspended in DMF in a round-bottomed flask.[3]

  • An aqueous solution of sodium chlorodifluoroacetate is added to the suspension.[3]

  • The reaction mixture is heated to 80°C and allowed to react for 6 hours.[3]

  • After cooling to room temperature, the pH of the reactant liquor is adjusted to 5-6 with hydrochloric acid.[3]

  • The product is extracted with ethyl acetate.[3]

  • The combined organic phases are dried with anhydrous magnesium sulfate.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[3]

Workflow and Pathway Diagrams

The logical workflow for selecting a synthesis method for this compound can be visualized as follows:

start Start: Need to synthesize 3-(Difluoromethoxy)-4- hydroxybenzaldehyde decision Prioritize Green Chemistry Principles? start->decision green_path Select Green Synthesis Route decision->green_path Yes traditional_path Select Traditional Synthesis Route decision->traditional_path No reagent_green Use solid difluoromethylating agent (e.g., Sodium Chlorodifluoroacetate) green_path->reagent_green reagent_traditional Use gaseous difluoromethylating agent (e.g., Chlorodifluoromethane) traditional_path->reagent_traditional conditions_green Milder reaction conditions, higher yield, fewer byproducts reagent_green->conditions_green conditions_traditional Harsher reaction conditions, lower yield, more byproducts reagent_traditional->conditions_traditional end End: Synthesized Product conditions_green->end conditions_traditional->end

Caption: Decision workflow for selecting a synthesis method.

The general reaction pathway for the green synthesis approach is outlined below:

cluster_reactants Reactants cluster_conditions Reaction Conditions A 3,4-dihydroxybenzaldehyde F Reaction Mixture A->F B Sodium Chlorodifluoroacetate (solid) B->F C Base (e.g., Sodium Carbonate) C->F D Solvent (e.g., DMF, water) D->F E Heat (80°C) E->F G Work-up and Purification (pH adjustment, extraction, chromatography) F->G H This compound (Product) G->H I Byproduct (3,4-bis(difluoromethoxy)benzaldehyde) G->I

Caption: General pathway for the green synthesis of this compound.

References

A Comparative Guide to the Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a key building block in the pharmaceutical industry, presents various methodological choices, each with distinct environmental implications. This guide provides an objective comparison of the predominant synthesis routes, focusing on performance, environmental impact, and detailed experimental protocols. The aim is to equip researchers with the necessary information to select a synthesis strategy that balances efficiency with environmental responsibility.

Comparison of Synthesis Routes

Two primary methods for the synthesis of this compound from 3,4-dihydroxybenzaldehyde are prevalent: the traditional approach using chlorodifluoromethane gas and a more contemporary method employing solid sodium chlorodifluoroacetate.

Method 1: Difluoromethylation using Chlorodifluoromethane Gas

This conventional method involves the reaction of 3,4-dihydroxybenzaldehyde with chlorodifluoromethane (HCFC-22), a gaseous difluoromethylating agent, in the presence of a base and a solvent.

Environmental Concerns: The primary drawback of this method is the use of chlorodifluoromethane, an ozone-depleting substance and a potent greenhouse gas.[1] Its gaseous nature also presents handling challenges and potential safety risks in a laboratory setting.[1] The reaction is often carried out in N,N-dimethylformamide (DMF), a solvent with significant health concerns, including reproductive toxicity and carcinogenicity.[2][3]

Method 2: Difluoromethylation using Sodium Chlorodifluoroacetate

A greener alternative to the gas-based method, this approach utilizes solid sodium chlorodifluoroacetate as the difluoromethylating agent.[4] This reagent is more easily handled and circumvents the direct use of hazardous chlorodifluoromethane gas.[4]

Environmental Advantages: The use of a solid reagent enhances safety and ease of handling.[4] While this method also frequently employs DMF as a solvent, the avoidance of a potent greenhouse gas as a primary reagent represents a significant environmental improvement. The primary byproducts of this reaction are carbon dioxide and sodium chloride, which are less hazardous than unreacted chlorodifluoromethane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods.

ParameterMethod 1: Chlorodifluoromethane GasMethod 2: Sodium Chlorodifluoroacetate
Starting Material 3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde
Difluoromethylating Agent Chlorodifluoromethane (CHClF₂)Sodium Chlorodifluoroacetate (ClCF₂COONa)
Typical Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reported Yield of this compound ~49%[5]57.5%[4]
Reported Yield of Byproduct (3,4-bis(difluoromethoxy)benzaldehyde) Not specified3.75%[4]
Key Environmental Hazard Use of ozone-depleting greenhouse gasUse of toxic and reprotoxic solvent (DMF)

Experimental Protocols

Method 1: Synthesis using Chlorodifluoromethane Gas

This protocol is adapted from patent literature and describes a representative synthesis.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • n-Butylammonium bromide

  • Chlorodifluoromethane (CHClF₂) gas

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (0.01 eq) in DMF.

  • Stir the solution at room temperature for 20 minutes.

  • Add a 30% aqueous solution of sodium hydroxide (1.1 eq) and continue stirring at room temperature for 30 minutes.

  • Slowly heat the mixture to 65°C and begin bubbling chlorodifluoromethane gas into the reaction mixture, maintaining the temperature between 70-75°C.

  • After 1.5 hours, add an additional portion of 30% sodium hydroxide solution (0.3 eq).

  • Repeat the addition of 30% sodium hydroxide solution (0.3 eq) after another 1.5 hours.

  • Continue the reaction for a total of 5-6 hours.

  • Cool the reaction mixture to 15°C and quench with water.

  • Filter to remove any solid residue.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate, 5:1) to yield this compound as a white solid powder.[5]

Method 2: Synthesis using Sodium Chlorodifluoroacetate

This protocol is based on a patented, higher-yield method.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • 1.0 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF in a round-bottomed flask.

  • Add an aqueous solution of sodium chlorodifluoroacetate (1.5 eq).

  • Heat the mixture to 80°C and maintain for 6 hours.

  • Cool the reaction to room temperature.

  • Adjust the pH of the reaction mixture to 5-6 with 1.0 M hydrochloric acid.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases and dry with anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:20) to obtain this compound and the byproduct 3,4-bis(difluoromethoxy)benzaldehyde.[4]

Greener Alternatives and Future Outlook

The primary environmental drawback of both methods is the use of DMF. Research into greener alternatives is ongoing, with several promising replacements identified, including Cyrene™, γ-valerolactone (GVL), and N-butylpyrrolidone (NBP).[5][6] These bio-based or less toxic solvents could significantly improve the environmental profile of the synthesis.

Furthermore, the development of biocatalytic methods for fluorination and the synthesis of benzaldehyde derivatives represents a promising frontier for sustainable pharmaceutical manufacturing.[6][7] While specific biocatalytic routes for this compound are not yet established, the principles of green chemistry encourage continued exploration in this area.[8]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of the two primary synthesis methods.

cluster_0 Method 1: Chlorodifluoromethane Gas 3,4-Dihydroxybenzaldehyde_1 3,4-Dihydroxybenzaldehyde Reaction_Vessel_1 Reaction Vessel (DMF, NaOH, n-Bu₄NBr) 3,4-Dihydroxybenzaldehyde_1->Reaction_Vessel_1 Reaction_1 Difluoromethylation (60-120°C) Reaction_Vessel_1->Reaction_1 CHClF2_Gas CHClF₂ Gas CHClF2_Gas->Reaction_1 Workup_1 Workup & Purification (Extraction, Chromatography) Reaction_1->Workup_1 Product_1 3-(Difluoromethoxy)- 4-hydroxybenzaldehyde Workup_1->Product_1

Caption: Experimental workflow for the synthesis of this compound using chlorodifluoromethane gas.

cluster_1 Method 2: Sodium Chlorodifluoroacetate 3,4-Dihydroxybenzaldehyde_2 3,4-Dihydroxybenzaldehyde Reaction_Vessel_2 Reaction Vessel (DMF, Na₂CO₃) 3,4-Dihydroxybenzaldehyde_2->Reaction_Vessel_2 Reaction_2 Difluoromethylation (80°C) Reaction_Vessel_2->Reaction_2 ClCF2COONa Sodium Chlorodifluoroacetate ClCF2COONa->Reaction_2 Workup_2 Workup & Purification (Acidification, Extraction, Chromatography) Reaction_2->Workup_2 Product_2 3-(Difluoromethoxy)- 4-hydroxybenzaldehyde Workup_2->Product_2 Byproduct_2 3,4-bis(difluoromethoxy)- benzaldehyde Workup_2->Byproduct_2

Caption: Experimental workflow for the synthesis of this compound using sodium chlorodifluoroacetate.

References

The Efficacy of Benzaldehyde Derivatives in the Synthesis of PDE4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency and the biological activity of the final compound. This guide provides a comparative analysis of various benzaldehyde derivatives used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, a significant class of drugs for treating inflammatory diseases.

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating inflammation.[1][2][3] Inhibition of PDE4 increases intracellular cAMP levels, leading to the suppression of inflammatory responses.[1] This has made PDE4 a prime target for the development of therapeutics for conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[1][2] Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of many potent PDE4 inhibitors, including Roflumilast and Rolipram. The nature of the substituents on the benzaldehyde ring not only influences the reaction pathways and yields but also critically impacts the pharmacological profile of the resulting inhibitor.

This guide examines the synthetic efficacy of different benzaldehyde derivatives and the biological activity of the corresponding PDE4 inhibitors, with supporting experimental data and protocols.

Comparative Efficacy of Benzaldehyde Derivatives in PDE4 Inhibitor Synthesis

The selection of a specific benzaldehyde derivative as a starting material has a profound impact on the overall efficiency of the synthesis of PDE4 inhibitors. The following table summarizes quantitative data on reaction yields and the biological activity (IC50 values) of the final products derived from different benzaldehyde precursors.

Benzaldehyde DerivativeTarget PDE4 Inhibitor/IntermediateKey Reaction StepYield (%)Final Product IC50Reference
3,4-DihydroxybenzaldehydeRoflumilast Analogue IntermediateCrown ether formation63.72% (for 1b)Not specified[4]
3,4-DihydroxybenzaldehydeRoflumilast IntermediateTwo-step alkylation and oxidationLow yield, requires column chromatographyNot applicable[5]
3-Fluoro-4-hydroxybenzaldehydeRoflumilast Intermediate (3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde)Etherification and subsequent electrophilic substitutionHigh yield and purity, no column chromatography neededNot applicable[5]
3-Bromo-4-hydroxybenzaldehydeRoflumilast Intermediate (3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde)Alkylation, Ullmann condensation, and oxidationNot specified, but notes harsh conditions (140°C) and potential for heavy metal contaminationNot applicable[5]
3-Cyclopentyloxy-4-methoxybenzaldehydeRolipramNot explicitly a starting material, but the corresponding benzyl group is key for activityNot applicablePotent inhibitor[6]
Substituted Cinnamaldehyde DerivativesRolipramAsymmetric Michael-type additionNot specified for a range of derivatives, but the overall process is efficient in a flow synthesisNot applicable[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key reactions in the synthesis of PDE4 inhibitors using benzaldehyde derivatives.

Synthesis of a Roflumilast Analogue Intermediate from 3,4-Dihydroxybenzaldehyde

This protocol describes the formation of a crown ether-type benzaldehyde, a precursor for a Roflumilast analogue.

  • Step 1: Synthesis of 3,4-dihydro-2H-benzo[b][4][8]dioxepine-7-carbaldehyde (1a)

    • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent, 1-bromo-3-chloropropane is added dropwise.

    • The mixture is heated to 75°C for 10 hours.

    • After cooling, the reaction mixture is worked up by washing with a sodium hydroxide solution and water.

    • The organic layer is dried and concentrated to yield the product. A reported yield for a similar synthesis is 57.36%.[4]

  • Step 2: Oxidation to Carboxylic Acid (1b)

    • The aldehyde (1a) is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.

    • A reported yield for this step is 63.72%.[4]

  • Step 3: Amidation to Final Roflumilast Analogue (1c)

    • The carboxylic acid (1b) is activated (e.g., using oxalyl chloride) and then reacted with 3,5-dichloropyridin-4-amine to form the final amide product.

    • A reported yield for this final step is 59.31%.[4]

General Synthesis of Racemic Rolipram

The synthesis of Rolipram involves the introduction of the 3-cyclopentyloxy-4-methoxybenzyl group, which is conceptually derived from the corresponding benzaldehyde.

  • Michael Addition: The synthesis can start with a Michael addition of a nitromethane derivative to an α,β-unsaturated ester.[1]

  • Nitro Group Reduction: The nitro group is then reduced to a primary amine, for example, through catalytic hydrogenation.[1]

  • Lactamization: The resulting amino ester undergoes intramolecular cyclization to form the γ-lactam core of Rolipram.[1]

  • Alkylation: The final step is the alkylation of the lactam nitrogen with a 3-cyclopentyloxy-4-methoxybenzyl halide to yield Rolipram.[1]

Visualizing the Landscape of PDE4 Inhibition

To better understand the context of this research, the following diagrams illustrate the PDE4 signaling pathway and a general workflow for PDE4 inhibitor synthesis.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC G-protein coupled receptor activation cAMP cAMP AC->cAMP converts PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP Inflammation Downregulation of Inflammatory Response PKA->Inflammation Inhibitor PDE4 Inhibitor (e.g., Roflumilast) Inhibitor->PDE4

Caption: PDE4 signaling pathway and the mechanism of PDE4 inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Benzaldehyde Benzaldehyde Derivative Selection Reaction Chemical Synthesis (e.g., Alkylation, Amidation) Benzaldehyde->Reaction Purification Purification and Characterization (NMR, MS) Reaction->Purification InVitro In Vitro Assay (PDE4 Enzyme Inhibition, IC50) Purification->InVitro Test Compound CellBased Cell-Based Assay (e.g., Cytokine Release) InVitro->CellBased InVivo In Vivo Model (e.g., Animal models of inflammation) CellBased->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for the synthesis and evaluation of PDE4 inhibitors.

Structure-Activity Relationship and Derivative Efficacy

The substituents on the benzaldehyde ring are crucial for the molecule's interaction with the PDE4 active site. For instance, in the case of Roflumilast and its analogues, the catechol-like diether pattern is a common feature. The synthesis starting from 3-fluoro-4-hydroxybenzaldehyde is noted to be more efficient than starting from 3,4-dihydroxybenzaldehyde because it avoids the problem of selective etherification, leading to higher yields and purity.[5]

For Rolipram and its derivatives, structure-activity relationship studies have shown that the 3-cyclopentyloxy-4-methoxyphenyl group is a key pharmacophore for potent PDE4 inhibition.[6] The synthesis of analogues with variations in this part of the molecule allows for the fine-tuning of activity and selectivity. For example, stereoselectivity plays a significant role, with the (S)-enantiomer of some Rolipram derivatives being more potent than the (R)-enantiomer.[6]

References

A Comparative Guide to the Validation of Analytical Methods for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The validation of these analytical methods is essential to guarantee the identity, purity, and quality of the compound, adhering to stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, providing representative experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific requirements.

Comparison of Analytical Method Validation Parameters

The choice of an analytical method is determined by its performance characteristics. The following table summarizes typical validation parameters for HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound, based on established practices for similar aromatic aldehydes.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Specificity HighHighModerate to Low
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL~0.3 µg/mL
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and

An Economic Evaluation of Roflumilast Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical component of drug development. This guide provides a comparative economic evaluation of different synthesis pathways for Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The analysis focuses on key metrics such as starting material cost, reaction yields, and process efficiency to provide a comprehensive overview for selecting the most economically viable and scalable synthesis route.

Roflumilast, chemically known as 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, is synthesized through a multi-step process. The core of its synthesis revolves around the preparation of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is then coupled with 4-amino-3,5-dichloropyridine. Several distinct pathways to this key intermediate have been reported in scientific literature and patents, each with its own set of advantages and disadvantages. This guide will compare three primary routes, starting from:

  • Route 1: 3,4-Dihydroxybenzaldehyde

  • Route 2: 3-Nitro-4-hydroxybenzoic acid ester

  • Route 3: 4-Hydroxy-3-iodobenzoic acid (utilizing a copper-catalyzed hydroxylation)

A fourth, shorter route starting from 1-bromo-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzene will also be considered.

Comparative Analysis of Synthesis Pathways

The economic viability of each synthesis pathway is determined by a combination of factors, including the cost of raw materials, the number of reaction steps, overall yield, purity of the final product, and the complexity of the process. The following table summarizes the key quantitative data for each of the identified Roflumilast synthesis pathways.

ParameterRoute 1: From 3,4-DihydroxybenzaldehydeRoute 2: From 3-Nitro-4-hydroxybenzoic acid esterRoute 3: From 4-Hydroxy-3-iodobenzoic acidShorter Route: From Brominated Precursor
Key Starting Material Cost 3,4-Dihydroxybenzaldehyde: ~$86/20mg3-Hydroxy-4-nitrobenzoic acid: ~$115.30/0.1kg4-Hydroxy-3-iodobenzoic acid: ~$405.32/5g1-bromo-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzene: Price not readily available
Overall Yield Not explicitly stated, but involves multiple steps which may lower the overall yield.Not explicitly stated, involves a multi-step process including reduction and diazotization.Reported overall yield of 80%.[1]Potentially higher overall yield due to fewer steps.
Purity High purity achievable with purification.High purity achievable with purification.High purity achievable with purification.High purity achievable with purification.
Number of Steps Multiple steps including two alkylation reactions and hydrolysis.Multiple steps including alkylation, reduction, diazotization, hydrolysis, and deprotection.[2][3]Six steps from 3-hydroxy-4-iodobenzoic acid.[4]Two steps: Grignard or n-BuLi/CO2 reaction followed by amidation.
Key Reagents & Solvents Cyclopropylmethyl bromide, Sodium chlorodifluoroacetate, Solvents (e.g., DMF).Alkylating agents, Reducing agents, Diazotizing agents, Solvents.Copper(I) iodide, 8-hydroxyquinoline, KOH, Thionyl chloride, Solvents (e.g., DMSO, MeOH).[4]Magnesium or n-BuLi, Carbon dioxide, Pivaloyl chloride or Sulfonic acid chloride, Solvents (e.g., THF, CH2Cl2).
Potential Economic Advantages Utilizes a relatively common starting material.Avoids the use of expensive catalysts in early steps.High overall yield reported.Significantly shorter route, potentially reducing manufacturing time and cost.
Potential Economic Disadvantages Multiple steps can lead to lower overall yield and increased processing costs.A lengthy process with multiple transformations can be inefficient.Higher cost of the initial starting material and the use of a copper catalyst.The cost of the brominated starting material is a critical and unknown factor.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and scaling up a synthesis process. Below are generalized methodologies for the key transformations in the discussed Roflumilast synthesis pathways.

Route 1: Key Intermediate Synthesis from 3,4-Dihydroxybenzaldehyde
  • Selective Alkylation: 3,4-Dihydroxybenzaldehyde is selectively alkylated at the 4-position with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in a suitable solvent like DMF.

  • Second Alkylation: The resulting 3-hydroxy-4-(difluoromethoxy)benzaldehyde is then alkylated with cyclopropylmethyl bromide to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

  • Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, using an oxidizing agent like sodium chlorite in the presence of a scavenger such as sulfamic acid.

Route 2: Key Intermediate Synthesis from 3-Nitro-4-hydroxybenzoic acid ester
  • Alkylation: The phenolic hydroxyl group of a 3-nitro-4-hydroxybenzoic acid ester is alkylated.

  • Reduction: The nitro group is reduced to an amino group.

  • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Second Alkylation: The newly formed hydroxyl group is alkylated.

  • Deprotection: The ester group is hydrolyzed to afford the final carboxylic acid intermediate.[2][3]

Route 3: Key Intermediate Synthesis via Copper-Catalyzed Hydroxylation
  • Esterification and Etherification: 3-Hydroxy-4-iodobenzoic acid is first esterified and then the hydroxyl group is etherified with cyclopropylmethyl bromide.[4]

  • Copper-Catalyzed Hydroxylation: The resulting methyl 3-(cyclopropylmethoxy)-4-iodobenzoate undergoes a copper-catalyzed hydroxylation using KOH in a mixed solvent system (e.g., DMSO/water) with a ligand such as 8-hydroxyquinoline to replace the iodine with a hydroxyl group.[4]

  • Difluoromethylation: The phenolic hydroxyl group is then difluoromethylated using a reagent like sodium chlorodifluoroacetate.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid.[4]

Final Step: Amide Coupling

The final step in Roflumilast synthesis involves the coupling of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, with 4-amino-3,5-dichloropyridine.

  • Activation of Carboxylic Acid: The carboxylic acid is activated, typically by converting it to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.[5]

  • Amidation: The activated acid derivative is then reacted with 4-amino-3,5-dichloropyridine in the presence of a base (e.g., potassium carbonate or an organic base) in an inert solvent (e.g., DMF or THF) to form the final Roflumilast product.[5]

Signaling Pathway and Experimental Workflow

To provide a broader context for the importance of Roflumilast, a diagram of its signaling pathway is presented below. Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to a reduction in the inflammatory response.

Roflumilast_Signaling_Pathway cluster_cell Inflammatory Cell Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP_high ↑ cAMP PDE4->cAMP_high Breaks down cAMP PKA PKA cAMP_high->PKA Activates Inflammation ↓ Inflammatory Response PKA->Inflammation Leads to

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to a reduced inflammatory response.

The general workflow for synthesizing and evaluating a new Roflumilast pathway is outlined in the following diagram. This process involves initial route scouting, optimization of reaction conditions, and thorough analysis of the final product.

Synthesis_Workflow Route_Scouting Route Scouting & Feasibility Optimization Reaction Condition Optimization Route_Scouting->Optimization Scale_Up Scale-Up & Process Validation Optimization->Scale_Up Analysis Purity & Yield Analysis Scale_Up->Analysis Economic_Eval Economic Evaluation Analysis->Economic_Eval Final_Report Final Report & Recommendation Economic_Eval->Final_Report

References

Safety Operating Guide

Proper Disposal of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde requires its classification as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste management company. Avoid drain or general waste disposal at all costs.

This guide provides detailed procedures for the safe handling and disposal of this compound, a compound recognized for its potential health and environmental hazards. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Hazard Information

This compound is classified as an irritant and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4][5] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling.[1][4]

Hazard Category Description GHS Classification Precautionary Statements
Acute Toxicity Harmful if swallowed.[2][3]Acute Tox. 4[3]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation Causes skin irritation.[2][3][4][5]Skin Irrit. 2[3][5]P302+P352: IF ON SKIN: Wash with plenty of water.[5]
Eye Irritation Causes serious eye irritation.[2][3][4][5]Eye Irrit. 2[3][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Respiratory Irritation May cause respiratory irritation.[2][3][4][5]STOT SE 3[3][4][5]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Aquatic Hazard Toxic to aquatic life with long lasting effects.[2]Not specified in provided results.P273: Avoid release to the environment.

Operational and Disposal Plan

This step-by-step guide outlines the necessary procedures for the safe handling and disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[4][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, robust, and sealable container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly. Do not rinse into the drain.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate amount of waste and the date of accumulation.

  • Ensure the appropriate hazard pictograms (e.g., irritant) are visible on the label.

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidants, strong acids, and bases.[1]

  • Keep the container tightly closed to prevent leaks or spills.[4]

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it correctly.

  • Never dispose of this chemical down the drain or in the regular trash.[1]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

G cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste & Contaminated Materials label_waste Label Container: 'Hazardous Waste' '3-(Difluoromethoxy)-4- hydroxybenzaldehyde' collect_solid->label_waste collect_liquid Collect Liquid Waste (if applicable) collect_liquid->label_waste seal_container Securely Seal Container label_waste->seal_container store_safe Store in Designated, Secondary Containment Area seal_container->store_safe contact_disposal Contact Licensed Hazardous Waste Company store_safe->contact_disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds waste_pickup Arrange for Waste Pickup provide_sds->waste_pickup start Generation of 3-(Difluoromethoxy)-4- hydroxybenzaldehyde Waste start->collect_solid start->collect_liquid

References

Essential Safety and Operational Guide for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound and structurally similar compounds are classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]

The signal word for this category of chemical is typically "Warning" or "Danger".[1][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should meet established national standards (e.g., NIOSH in the US, EN in the EU).[3][5]

Body Part Recommended Protection Specifications & Best Practices
Eyes/Face Safety glasses with side-shields or Goggles.Must conform to EN166 (EU) or be NIOSH (US) approved. Ensure a proper fit. An eye wash unit should be readily accessible.[1][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Change gloves immediately if contaminated.[1][5][6]
Laboratory Coat.A long-sleeved, impermeable lab coat or gown should be worn to prevent skin contact.[2][5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling large quantities, if dust is generated, or if working outside of a certified fume hood.[1][3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk.

Step-by-Step Handling and Storage Protocol

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[6][7] A certified chemical fume hood is the required engineering control for handling this substance.[1][2]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]

Handling Procedures:

  • Don PPE: Before beginning any work, put on all required PPE as detailed in the table above.

  • Weighing and Transfer: To prevent the generation and inhalation of dust, handle the solid compound with care.[4][7] Use a spatula for transfers. Avoid shaking the container.

  • Housekeeping: Keep the work area clean. Avoid the accumulation of dust.[8] After handling, thoroughly wash hands and any exposed skin with soap and water.[5][6] Clean the work area and decontaminate any equipment used.

Storage:

  • Container: Keep the container tightly closed when not in use.[1][3][6] Store in the original packaging.[1]

  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][7] Some sources recommend storing under an inert gas like Argon.[1]

Emergency First Aid Procedures

Immediate response is critical in the event of an exposure. First aiders should be protected from exposure.[6]

Exposure Route Immediate Action
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][9]
Eye Contact Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2][10] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[1][10][11] Seek immediate medical attention.[1][2]
Step-by-Step Disposal Plan

Waste containing this chemical must be treated as hazardous and disposed of accordingly.

  • Waste Collection: Collect unused product and any contaminated disposable materials (e.g., gloves, wipes, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[7][12] Do not mix with other waste streams.[4]

  • Container Management: Keep the waste container closed when not in use. Store in a secure, designated area away from general laboratory traffic.

  • Professional Disposal: Arrange for disposal by a licensed and qualified hazardous waste disposal company.[3][5] Adhere to all local, state, and national regulations for chemical waste disposal.[13] Do not dispose of down the drain or in general trash.[4][5]

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical before reuse.

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound.

G Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Transfer Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Store Securely E->F K Spill or Exposure Event E->K If Incident Occurs G Decontaminate Work Area & Equipment F->G Proceed to Cleanup H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J L Follow First Aid Procedures K->L M Notify Supervisor & Seek Medical Attention L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.